Triethylamine hydrobromide
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
N,N-diethylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTLTGGGUQIRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883519 | |
| Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-70-4 | |
| Record name | Triethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Triethylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of triethylamine (B128534) hydrobromide, a versatile reagent in organic chemistry. The following sections detail the synthetic protocols, purification methods, and a full suite of characterization techniques essential for verifying the identity and purity of the compound.
Synthesis of Triethylamine Hydrobromide
The most prevalent and straightforward method for synthesizing this compound is through an acid-base neutralization reaction between triethylamine and hydrobromic acid.[1] This reaction is typically high-yielding and produces a product of high purity after appropriate workup and purification.
Experimental Protocol: Acid-Base Neutralization
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
Triethylamine (Et₃N)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Acetone (B3395972) (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and flask
-
Vacuum pump
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve triethylamine (1.0 eq.) in acetone.
-
Cool the flask in an ice bath to 0-5°C.[1]
-
Slowly add hydrobromic acid (1.0 eq.) dropwise to the stirred solution using a dropping funnel. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
The this compound will precipitate as a white solid. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold, anhydrous acetone and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified this compound under vacuum to remove residual solvents. A standard protocol involves drying at 40°C under a vacuum of 10–20 mmHg for several hours.[1]
Yield: A patented method involving the reaction of triethylamine with excess HBr in toluene, followed by a slow, controlled cooling process, has been reported to achieve yields as high as 95%.[1]
Purification
For obtaining high-purity this compound, recrystallization is the preferred method.[1]
Protocol for Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot ethanol (B145695) or chloroform.[2]
-
Allow the solution to cool slowly to room temperature, which will induce the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the recrystallized product.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Characterization of this compound
Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.
Physical Properties
This compound is a white to off-white crystalline solid.[2] It is soluble in water, alcohol, and chloroform.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₁₆BrN | [3] |
| Molecular Weight | 182.11 g/mol | [3] |
| Melting Point | 246-248 °C | [1][2] |
| Appearance | White to off-white crystalline powder or flakes | [2] |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
¹H NMR (Proton NMR): In deuterium (B1214612) oxide (D₂O), the ¹H NMR spectrum typically exhibits a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons of the ethyl groups.[1] The integration of these signals should be in a 9:6 ratio, respectively.[1]
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show two distinct signals for the two non-equivalent carbon atoms: the methyl carbons and the methylene carbons.[1]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~1.3 | triplet | -CH₃ |
| ¹H | ~3.2 | quartet | -CH₂- |
| ¹³C | ~9 | - | -CH₃ |
| ¹³C | ~47 | - | -CH₂- |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by a prominent broad absorption band in the region of 2400-2700 cm⁻¹, which is indicative of the N⁺-H stretching vibration.[1]
Experimental Protocol for IR Spectroscopy (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dried this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet-forming die.
-
Press the die under high pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| N⁺-H Stretching | 2400 - 2700 | Broad band due to strong hydrogen bonding[1] |
| C-H Stretching | 2800 - 3000 | Stretching vibrations of the ethyl groups[1] |
| CH₂ and CH₃ Bending | 1350 - 1480 | Scissoring and bending vibrations[1] |
| C-N Stretching | 1000 - 1200 | Stretching vibrations of the carbon-nitrogen bonds[1] |
Mass Spectrometry (MS)
Direct analysis of this compound by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to the non-volatile nature of the salt.[1] However, upon heating in the GC inlet, thermal decomposition can occur, liberating the volatile free base, triethylamine (Et₃N).[1] The mass spectrum of the resulting triethylamine would show a molecular ion peak (M⁺) at an m/z of 101.12.[1]
Thermal Analysis
Differential Scanning Calorimetry (DSC): DSC analysis of this compound shows a sharp endothermic peak corresponding to its melting point, which is in the range of 246–248 °C.[1] Decomposition occurs at approximately 250°C.[1]
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the compound. A weight loss below 105°C is typically attributed to the loss of moisture, as the compound is hygroscopic.[1] Significant decomposition begins at temperatures above 240°C.[1]
X-ray Diffraction (XRD)
The crystalline structure of this compound can be definitively determined using X-ray diffraction. A study by Munro and Hanton provided a redetermination of the structure at low temperatures, revealing a trigonal crystal system with the space group P 3 1 c.
Visualizations
Caption: A flowchart illustrating the synthesis and purification process of this compound.
Caption: The acid-base neutralization mechanism for the formation of this compound.
References
triethylamine hydrobromide physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Triethylamine (B128534) Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine hydrobromide (C₆H₁₅N·HBr) is the hydrobromide salt of the tertiary amine, triethylamine. It is a versatile organic compound widely utilized as a reagent and catalyst in a multitude of chemical transformations.[1] This white to off-white crystalline solid holds a significant position in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals.[1][2] Its ability to be formed through a straightforward acid-base neutralization reaction, coupled with its solubility in various organic solvents, makes it an attractive component in synthetic chemistry.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and visual representations of key processes to aid researchers and professionals in its effective application.
Physical Properties
This compound presents as a white to off-white crystalline powder or flakes.[2][3][4] It is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere, and should therefore be stored in a well-sealed container.[2] The compound is generally stable under normal storage and handling conditions.[3]
The physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₆BrN | [5][6][7][8] |
| Molecular Weight | 182.1 g/mol | [2] |
| Appearance | White to off-white crystalline powder or flakes | [2][3][4] |
| Melting Point | 246–248 °C | [1][3][5] |
| Density | 1.314 g/cm³ (at 20°C) | [2][5] |
| Solubility | Soluble in water, alcohol, and chloroform | [2][3] |
| Vapor Pressure | 0 Pa (at 25°C) | [2][5] |
| Flash Point | >65 °C | [2][3] |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely defined by its nature as an amine salt. It is the product of the neutralization reaction between the weak base, triethylamine, and the strong acid, hydrobromic acid (HBr).
Acid-Base Chemistry: The formation of this compound is a rapid acid-base reaction.[1] The lone pair of electrons on the nitrogen atom of triethylamine acts as a proton acceptor. The pKa of the parent amine, triethylamine, is approximately 10.75, indicating its basicity.[9][10]
Stability and Incompatibilities: this compound is stable under standard conditions.[3][11] However, it is incompatible with strong oxidizing agents and strong bases.[11] Reaction with strong bases will deprotonate the triethylammonium (B8662869) cation, regenerating the free base, triethylamine.
Role in Organic Synthesis: In the realm of organic synthesis, this compound serves as a catalyst and reagent.[1] It is particularly useful in reactions where a mild acid catalyst is required or where the in-situ generation of HBr is advantageous. For instance, it is used in the preparation of dimethyl-alfa-diethylaminomaleate and triphenylpropargylphosphonium bromide.[2] The conversion of water-insoluble drug molecules containing amine groups into their salt forms, such as the hydrobromide, is a common strategy in pharmaceutical chemistry to enhance their bioavailability.[1]
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the direct neutralization of triethylamine with hydrobromic acid.[1]
Methodology:
-
Reactant Preparation: Equimolar amounts of triethylamine and a 48% aqueous solution of hydrobromic acid are prepared.[1] Acetone (B3395972) is a commonly used solvent for this reaction.[1]
-
Reaction: The triethylamine solution is cooled in an ice bath to a temperature between 0 and 5°C.[1] The hydrobromic acid solution is then added dropwise to the cooled triethylamine solution with continuous stirring. Maintaining this low temperature is crucial to minimize side reactions.[1]
-
Crystallization: As the reaction proceeds, this compound precipitates out of the acetone solution due to its lower solubility.[1] The mixture is typically stirred for a period to ensure complete reaction and crystallization.
-
Isolation: The precipitated solid is collected by filtration.
-
Washing and Drying: The collected crystals are washed with cold, anhydrous acetone to remove any residual unreacted starting materials or impurities.[1] The purified product is then dried under a vacuum.[2]
Caption: Workflow for the synthesis of this compound.
Purification by Recrystallization
For obtaining high-purity this compound, recrystallization is a standard procedure.[2]
Methodology:
-
Dissolution: The crude this compound is dissolved in a minimal amount of a suitable hot solvent, such as ethanol (B145695).[1][2]
-
Cooling/Precipitation: The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of this compound decreases, leading to the formation of purer crystals. Alternatively, a less polar co-solvent like diethyl ether can be added to the ethanol solution to induce precipitation.[1]
-
Isolation: The recrystallized product is collected by filtration.
-
Drying: The purified crystals are dried to remove any residual solvent.
Caption: General workflow for the purification of this compound.
Applications in Drug Development
The physicochemical properties of this compound make it a valuable tool in drug development. Its primary role is often as a reagent or catalyst in the synthesis of active pharmaceutical ingredients (APIs). Furthermore, the principle of converting a basic drug molecule into a salt to improve its aqueous solubility and stability is a cornerstone of pharmaceutical formulation.[1] While triethylamine itself might be part of a larger API, the hydrobromide salt form illustrates this critical concept of enhancing bioavailability.[1]
Conclusion
This compound is a compound with well-defined physical and chemical properties that make it a staple in organic synthesis and relevant to the pharmaceutical industry. Its straightforward synthesis, predictable reactivity as an amine salt, and utility as a reagent underscore its importance. A thorough understanding of its properties, handling requirements (notably its hygroscopic nature), and purification methods is essential for its effective and safe use in research and development settings.
References
- 1. This compound | 636-70-4 | Benchchem [benchchem.com]
- 2. This compound | 636-70-4 [chemicalbook.com]
- 3. lobachemie.com [lobachemie.com]
- 4. molekula.com [molekula.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. scbt.com [scbt.com]
- 9. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Triethylamine | 121-44-8 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Amino-4-phenylthiazole (CAS 2010-06-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-phenylthiazole (B127512) is a heterocyclic amine containing a thiazole (B1198619) core structure. It serves as a crucial building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, and diverse applications, with a particular focus on its role in drug discovery and development. Its biological activities, including anticancer and anti-inflammatory effects through specific signaling pathways, are also detailed.
Chemical and Physical Properties
2-Amino-4-phenylthiazole, with the CAS number 2010-06-2, is a stable crystalline solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2010-06-2 | [1][2] |
| Molecular Formula | C₉H₈N₂S | [1][2] |
| Molecular Weight | 176.24 g/mol | [1][2] |
| Appearance | White to light brown crystalline powder | |
| Melting Point | 149-153 °C | [3] |
| Solubility | Soluble in water, alcohols, and diethyl ether. | [4] |
| IUPAC Name | 4-phenyl-1,3-thiazol-2-amine | [2][5] |
| Synonyms | 4-Phenyl-2-thiazolamine, Phenthiazamine | [1][3] |
Synthesis of 2-Amino-4-phenylthiazole
The synthesis of 2-amino-4-phenylthiazole is well-established and can be achieved through several methods. The most common laboratory-scale synthesis involves the Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thioamide.
Conventional Synthesis from Acetophenone (B1666503) and Thiourea (B124793)
This method involves the reaction of acetophenone with thiourea in the presence of an oxidizing agent like iodine.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).[6]
-
Reflux: The mixture is refluxed for approximately 12 hours.[6]
-
Work-up: After cooling, the reaction mixture is washed with diethyl ether to remove any unreacted acetophenone and iodine. The mixture is then poured into an ammonium (B1175870) hydroxide (B78521) solution.[6]
-
Purification: The resulting crude product is collected and can be recrystallized from methanol (B129727) to yield pure 2-amino-4-phenylthiazole.[6]
Microwave-Assisted Synthesis
A more rapid and efficient method for the synthesis of 2-amino-4-phenylthiazole utilizes microwave irradiation, significantly reducing the reaction time.[7]
Experimental Protocol:
-
Reactant Mixture: A mixture of acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) is placed in a heat-resistant glass beaker.[7]
-
Microwave Irradiation: The mixture is thoroughly stirred and subjected to microwave irradiation (e.g., 70 W) for several short intervals (e.g., five 1-minute periods with 30-second pauses).[7]
-
Dissolution and Filtration: After irradiation, water is added, and the mixture is heated until the precipitate dissolves. The resulting yellow solution is then decanted and filtered.[7]
-
Precipitation and Collection: The filtrate is cooled and made alkaline with a solution of sodium hydroxide or ammonium hydroxide to precipitate the product. The solid is then filtered, washed with water, and dried.[7]
dot
Caption: Workflow for conventional and microwave-assisted synthesis of 2-amino-4-phenylthiazole.
Applications in Drug Discovery and Development
2-Amino-4-phenylthiazole is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[8]
Anticancer Activity
Derivatives of 2-amino-4-phenylthiazole have shown significant potential as anticancer agents. They have been investigated for their ability to inhibit various cancer cell lines, including those of the lung, cervix, and colon.[8][9] Some derivatives have been designed as inhibitors of specific kinases involved in cancer progression.[9] For instance, certain analogs have been synthesized based on the structural features of known kinase inhibitors like crizotinib.[10]
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of 2-amino-4-phenylthiazole analogs. A key mechanism of action involves the inhibition of the MyD88 (Myeloid differentiation primary response 88) signaling pathway.[11][12] MyD88 is an essential adaptor protein in Toll-like receptor (TLR) signaling, which plays a crucial role in the innate immune response and inflammation.[13] By preventing the homodimerization of the MyD88 Toll/interleukin-1 receptor (TIR) domain, these compounds can disrupt downstream inflammatory signaling cascades.[11][12]
dot
Caption: Inhibition of MyD88-mediated inflammatory signaling by 2-amino-4-phenylthiazole analogs.
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, derivatives of 2-amino-4-phenylthiazole have been reported to possess a broad spectrum of other biological activities, including:
-
Antimicrobial and Antifungal Activity: Effective against various bacterial and fungal strains.[6]
-
Anthelmintic Activity: Shows potency against parasitic worms.[6]
-
Antiviral Activity [8]
-
Anticonvulsant Activity [8]
Other Applications
In addition to its pharmaceutical applications, 2-amino-4-phenylthiazole is also utilized in other chemical industries:
-
Agrochemicals: It serves as an intermediate in the synthesis of herbicides and fungicides.[14]
-
Materials Science: The compound is explored in the development of new polymers with enhanced thermal and mechanical properties.[14]
Conclusion
2-Amino-4-phenylthiazole is a compound of significant interest due to its versatile chemical nature and broad spectrum of biological activities. Its established synthesis routes and proven utility as a pharmacophore make it a valuable tool for researchers in drug discovery, medicinal chemistry, and materials science. Further exploration of its derivatives is likely to yield novel therapeutic agents and advanced materials.
References
- 1. scbt.com [scbt.com]
- 2. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-phenylthiazole | 2010-06-2 [chemicalbook.com]
- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 5. 2-Amino-4-phenylthiazole, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. asianpubs.org [asianpubs.org]
- 7. qmu.edu.kz [qmu.edu.kz]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological inhibition of MyD88 suppresses inflammation in tubular epithelial cells and prevents diabetic nephropathy in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
Navigating the Solubility Landscape of Triethylamine Hydrobromide: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics of triethylamine (B128534) hydrobromide in various organic solvents, offering valuable insights for its application in research, chemical synthesis, and pharmaceutical development. This guide provides a comprehensive overview of its qualitative solubility, alongside detailed experimental protocols for quantitative solubility determination, empowering scientists to effectively utilize this versatile compound.
Qualitative Solubility Profile
Triethylamine hydrobromide, an ammonium (B1175870) salt, exhibits a distinct solubility pattern primarily governed by the polarity of the solvent. As an ionic compound, it is generally soluble in polar solvents and insoluble in non-polar organic solvents. The following table summarizes the available qualitative solubility data.
| Solvent Category | Solvent | Solubility | Citation |
| Protic Solvents | Water | Soluble | [1][2][3][4][5][6] |
| Ethanol (Alcohol) | Soluble | [1][2][3][4][5][6] | |
| Chlorinated Solvents | Chloroform | Soluble | [1][2][3][4][5][6] |
| Ethers | Diethyl Ether | Insoluble | [7] |
| Tetrahydrofuran (THF) | Insoluble | [8] | |
| Non-Polar Solvents | Hexane | Insoluble | [1] |
Experimental Protocols for Quantitative Solubility Determination
Gravimetric Method
This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Methodology:
-
Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
Separation: Allow the undissolved solid to settle. Carefully decant or filter a known volume of the supernatant to separate the saturated solution from the excess solid.
-
Evaporation: Transfer the clear saturated solution to a pre-weighed, dry container. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).
-
Quantification: Once the solvent is fully evaporated, weigh the container with the dried this compound residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of container with residue) - (Mass of empty container)] / (Volume of saturated solution taken) * 100
Caption: Gravimetric Solubility Determination Workflow.
UV-Visible Spectrophotometry
This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent. It relies on Beer-Lambert's law to determine the concentration of the solute in a saturated solution.
Methodology:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation:
-
Filter the saturated solution to remove any undissolved solids.
-
Dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.
-
Calculation: Calculate the solubility of the original saturated solution, accounting for the dilution factor.
References
- 1. Triethylammonium Bromide| [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 636-70-4 [chemicalbook.com]
- 5. CAS 636-70-4: Triethylammonium bromide | CymitQuimica [cymitquimica.com]
- 6. This compound CAS#: 636-70-4 [m.chemicalbook.com]
- 7. This compound | 636-70-4 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
triethylamine hydrobromide reaction with alkyl halides
An In-depth Technical Guide to the Reaction of Triethylamine (B128534) with Alkyl Halides: The Menschutkin Reaction
Introduction
The reaction between tertiary amines and alkyl halides, which produces a quaternary ammonium (B1175870) salt, is a cornerstone of organic synthesis known as the Menschutkin reaction.[1][2] Discovered in 1890, this reaction is a classical example of a bimolecular nucleophilic substitution (SN2) reaction.[1] It has significant applications in modern chemistry, particularly in the synthesis of phase-transfer catalysts, ionic liquids, and various intermediates for the pharmaceutical industry.[2][3][4]
This guide provides a comprehensive technical overview of the reaction between triethylamine, a widely used tertiary amine, and alkyl halides. It will delve into the reaction mechanism, kinetics, and experimental protocols. Furthermore, it will clarify the role of triethylamine hydrobromide, the salt of triethylamine, in the context of this transformation.
The Role of this compound
This compound (Et₃NH⁺Br⁻) is the salt formed from the reaction of the tertiary amine, triethylamine, with hydrobromic acid.[3] It is typically a crystalline solid that is more soluble in water than its free amine counterpart.[3]
While the Menschutkin reaction involves the nucleophilic attack of the free triethylamine, the hydrobromide salt can be relevant in several ways:
-
Equilibrium: In a reaction mixture, this compound can exist in equilibrium with free triethylamine. The position of this equilibrium depends on the reaction conditions, such as the solvent and the presence of other bases or acids. The reactive species that participates in the SN2 reaction with the alkyl halide is the free triethylamine, which possesses a lone pair of electrons on the nitrogen atom.[3]
-
Byproduct Formation and Recycling: In many reactions where triethylamine is used as a base to neutralize an acid byproduct (like HCl or HBr), triethylammonium (B8662869) salts are formed.[5] For instance, in dehydrohalogenation reactions, triethylamine will form this compound.[3] There are established protocols to recover the free triethylamine from this salt by treatment with a stronger base, allowing for its recycling.[6]
-
Catalysis and Reagent: this compound itself can be employed as a catalyst or reagent in certain organic transformations, such as in the preparation of triphenylpropargylphosphonium bromide.[3]
Reaction Mechanism: An SN2 Pathway
The quaternization of triethylamine with an alkyl halide proceeds through a classic SN2 mechanism. The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of triethylamine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide.
-
Transition State: A trigonal bipyramidal transition state is formed where a new C-N bond is partially formed, and the C-Br bond is partially broken.
-
Product Formation: The halide ion is displaced as a leaving group, resulting in the formation of a tetraalkylammonium salt.
This reaction is a single, concerted step. The rate of the reaction is dependent on the concentration of both the triethylamine and the alkyl halide.
Quantitative Data: Kinetics and Solvent Effects
The rate of the Menschutkin reaction is highly influenced by the solvent, the nature of the alkyl halide, and the structure of the tertiary amine.
4.1 Solvent Effects
Solvents play a crucial role in the Menschutkin reaction by stabilizing the charged transition state and the ionic products.[1][7] The reaction rate generally increases with increasing solvent polarity.[2] This is because polar solvents can better solvate the developing charges in the transition state, thus lowering the activation energy.[8]
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (krel) | Activation Energy (Ea) (kcal/mol) |
| Gas Phase | 1 | Very Low | High |
| Cyclohexane | 2.02 | Low | ~26.6[9] |
| Toluene | 2.38 | Moderate | 20[10] |
| Acetone | 20.7 | High | - |
| Acetonitrile (B52724) | 37.5 | Very High | - |
| Water | 80.1 | Highest | - |
Table 1: Influence of Solvent Polarity on Reaction Rate and Activation Energy. Note: Relative rates are qualitative. Specific values depend on the exact reactants and conditions.
4.2 Alkyl Halide Structure
The structure of the alkyl halide significantly impacts the reaction rate due to steric hindrance and the nature of the leaving group.
-
Steric Hindrance: The reaction is fastest for methyl halides, followed by primary, and then secondary halides. Tertiary alkyl halides generally do not react via an SN2 mechanism and will instead undergo elimination reactions.
-
Leaving Group Ability: The reaction rate increases with a better leaving group. The general trend for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.
| Alkyl Halide | Relative Rate |
| CH₃-I | Fastest |
| CH₃CH₂-I | Fast |
| (CH₃)₂CH-I | Slow |
| (CH₃)₃C-I | No SN2 Reaction |
Table 2: Effect of Alkyl Halide Structure on Reaction Rate.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a tetraalkylammonium bromide via the Menschutkin reaction.
Objective: To synthesize tetraethylammonium (B1195904) bromide from triethylamine and bromoethane.
Materials:
-
Triethylamine (Et₃N)
-
Bromoethane (EtBr)
-
Anhydrous solvent (e.g., acetonitrile or acetone)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Diethyl ether (for precipitation)
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with triethylamine and the chosen anhydrous solvent. The apparatus should be protected from atmospheric moisture using a drying tube.
-
Addition of Alkyl Halide: Bromoethane is added dropwise to the stirred solution of triethylamine. The reaction is often exothermic, so the addition rate may need to be controlled, and cooling might be necessary.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for a period determined by the reactivity of the alkyl halide (this can range from a few hours to overnight).
-
Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting materials.
-
Product Isolation:
-
If the quaternary ammonium salt precipitates from the reaction mixture upon cooling, it can be collected by filtration.
-
If the product is soluble, the solvent is removed under reduced pressure.
-
The crude product can then be purified by recrystallization or by precipitation from a concentrated solution by adding a non-polar solvent like diethyl ether.
-
-
Drying and Characterization: The purified solid is dried under vacuum. The final product can be characterized by its melting point and spectroscopic methods (e.g., NMR, IR).
Applications in Research and Drug Development
The Menschutkin reaction is a versatile and powerful tool with numerous applications in both academic research and the pharmaceutical industry.
-
Phase-Transfer Catalysts (PTCs): Quaternary ammonium salts are widely used as PTCs. These catalysts facilitate the reaction between reactants in immiscible phases (e.g., aqueous and organic) by transporting one of the reactants across the phase boundary.
-
Ionic Liquids (ILs): Many ionic liquids are based on quaternary ammonium salts.[4][11][12] ILs are salts with melting points below 100°C and are gaining attention as "green" solvents and catalysts due to their low volatility and tunable properties.[13]
-
Pharmaceutical Synthesis: The formation of C-N bonds is fundamental in the synthesis of many biologically active molecules and pharmaceuticals.[3] The Menschutkin reaction provides a reliable method for introducing alkyl groups onto nitrogen atoms, a common structural motif in many drug candidates.
-
Protecting Groups: While not a direct application of quaternization, the alkylation of amines is a key step in the introduction of protecting groups during complex molecule synthesis.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. sciensage.info [sciensage.info]
- 3. This compound | 636-70-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bdmaee.net [bdmaee.net]
- 6. Page loading... [wap.guidechem.com]
- 7. The mechanism of Menshutkin reaction in gas and solvent phases from the perspective of reaction electronic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Understanding the Basicity of Triethylamine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the basicity of triethylamine (B128534) hydrobromide, a salt commonly utilized in various chemical and pharmaceutical applications. The document elucidates the fundamental principles governing its acid-base chemistry, presents comparative quantitative data on the basicity of related amines, and offers a detailed experimental protocol for the determination of its acid dissociation constant (pKa). Furthermore, this guide includes a visual representation of the chemical equilibria involved to facilitate a comprehensive understanding.
Introduction to Amine Basicity
The basicity of an amine is fundamentally attributed to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). The strength of an amine as a base is quantified by the equilibrium constant for this protonation reaction. Conventionally, the basicity of an amine is expressed by the pKa of its conjugate acid, the corresponding ammonium (B1175870) ion. A higher pKa value for the conjugate acid indicates that the amine is a stronger base.
Triethylamine (N(C₂H₅)₃) is a tertiary amine where the nitrogen atom is bonded to three ethyl groups. Triethylamine hydrobromide ((C₂H₅)₃NH⁺Br⁻) is the salt formed from the reaction of triethylamine with hydrobromic acid.[1] In solution, this salt exists in equilibrium between the triethylammonium (B8662869) cation and its conjugate base, triethylamine.
Factors Influencing the Basicity of Triethylamine
Several factors contribute to the basicity of triethylamine and, consequently, the behavior of this compound in solution:
-
Inductive Effect: The three ethyl groups attached to the nitrogen atom in triethylamine are electron-donating.[2] This positive inductive effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity of triethylamine compared to ammonia (B1221849).
-
Solvation Effects: In aqueous solutions, the protonated form of an amine (the ammonium ion) is stabilized by hydrogen bonding with water molecules. Primary and secondary amines, with more N-H bonds in their protonated forms, are more effectively solvated than tertiary amines. This effect can sometimes lead to tertiary amines being weaker bases in aqueous solution than secondary amines.[3]
-
Steric Hindrance: The bulky ethyl groups around the nitrogen atom in triethylamine can sterically hinder the approach of a proton, which can slightly decrease its basicity compared to less hindered amines.
Quantitative Analysis of Basicity
The basicity of triethylamine is best understood by examining the pKa of its conjugate acid, the triethylammonium ion ((C₂H₅)₃NH⁺). The pKa of protonated triethylamine is approximately 10.75.[4] This relatively high pKa value signifies that triethylamine is a moderately strong base.
For comparative purposes, the following table summarizes the pKa values of the conjugate acids of ammonia and several common alkylamines.
| Amine | Structure | Class | pKa of Conjugate Acid (BH⁺) |
| Ammonia | NH₃ | - | 9.3[5] |
| Methylamine | CH₃NH₂ | Primary | 10.66[5] |
| Ethylamine | CH₃CH₂NH₂ | Primary | 10.67[6] |
| Propylamine | CH₃CH₂CH₂NH₂ | Primary | 10.71[7] |
| Dimethylamine | (CH₃)₂NH | Secondary | 10.74[5] |
| Diethylamine | (CH₃CH₂)₂NH | Secondary | 11.09[8] |
| Trimethylamine | (CH₃)₃N | Tertiary | 9.81[5] |
| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75 [4] |
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of acidic and basic compounds.[9] The following protocol outlines the steps for determining the pKa of the triethylammonium ion from a sample of this compound.
Materials and Equipment
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl)
-
Deionized water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 182 mg of this compound (to achieve a concentration of around 0.01 M in 100 mL).
-
Dissolve the sample in approximately 80 mL of deionized water in a 100 mL volumetric flask.
-
Add a calculated amount of KCl to maintain a constant ionic strength (e.g., 0.15 M).[1]
-
Make up the volume to 100 mL with deionized water and mix thoroughly.
-
-
Titration Setup:
-
Pipette a known volume (e.g., 50 mL) of the this compound solution into a beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.
-
-
Titration Process:
-
Begin stirring the solution at a moderate, constant rate.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly, well past the expected equivalence point (e.g., to pH 12-12.5).[10]
-
Data Analysis
-
Plot the Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The resulting curve should be sigmoidal.
-
Determine the Equivalence Point (V_eq): The equivalence point is the point of steepest inflection on the titration curve. This can be determined by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
Determine the Half-Equivalence Point (V_1/2): The half-equivalence point occurs at exactly half the volume of the equivalence point (V_1/2 = V_eq / 2).
-
Determine the pKa: At the half-equivalence point, the concentration of the acid (triethylammonium ion) is equal to the concentration of its conjugate base (triethylamine). At this point, the pH of the solution is equal to the pKa of the acid.[1] Therefore, find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pKa of the triethylammonium ion.
Signaling Pathways and Logical Relationships
The acid-base equilibrium of this compound in an aqueous solution can be visualized as follows:
Caption: Acid-base equilibrium of this compound in water.
The experimental workflow for determining the pKa via potentiometric titration can be represented as:
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
This compound serves as a source of the triethylammonium ion in solution, which exists in a well-defined acid-base equilibrium with its conjugate base, triethylamine. The basicity of triethylamine is significant, as indicated by the pKa of approximately 10.75 for the triethylammonium ion. This property is a result of the inductive effects of the ethyl groups, balanced by solvation and steric factors. The precise determination of this pKa value is crucial for applications in drug development and chemical synthesis and can be reliably achieved through potentiometric titration. This guide provides the foundational knowledge and practical methodology for researchers and scientists working with this important compound.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. enamine.net [enamine.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
Triethylamine Hydrobromide: A Versatile Proton Source in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine (B128534) hydrobromide (Et₃N·HBr), a tertiary amine salt, has emerged as a versatile and efficient reagent in a multitude of organic transformations. While often utilized as a mild acid catalyst or a source of bromide ions, its role as a proton source is gaining increasing recognition within the synthetic chemistry community. This technical guide provides a comprehensive overview of the applications of triethylamine hydrobromide as a proton source, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its adoption in research and development settings.
Core Applications as a Proton Source
This compound serves as a readily available, crystalline, and easy-to-handle source of protons. The triethylammonium (B8662869) cation ([Et₃NH]⁺) can effectively protonate various intermediates in a controlled manner, influencing reaction pathways and enabling specific chemical transformations. Key areas where this compound and its analogs have demonstrated utility as a proton source include cyclization reactions, asymmetric synthesis, and condensation reactions.
Cyclization of Unsaturated Hydroperoxides: Synthesis of 1,2-Dioxanes
A notable application of triethylammonium salts as a proton source is in the acid-catalyzed cyclization of unsaturated hydroperoxides to afford 1,2-dioxanes, a structural motif present in numerous biologically active natural products.[1][2] In a study by Nagib and coworkers, triethylammonium hydrochloride (Et₃N·HCl), a closely related salt, in conjunction with catalytic triethylamine, was found to be crucial for promoting the desired intramolecular oxa-Michael reaction while minimizing side reactions.[1][2] The triethylammonium cation is proposed to protonate the enolate intermediate, thereby preventing its undesired reaction with the peroxide moiety.[2]
-
Preparation of the Reagent Mixture: To a solution of the unsaturated hydroperoxide (1.0 equiv) in 2,2,2-trifluoroethanol (B45653) (TFE) at room temperature is added triethylamine (0.1 equiv).
-
Addition of the Proton Source: Triethylammonium hydrochloride (1.2 equiv) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 1,2-dioxane.
| Entry | Triethylamine (equiv) | Triethylammonium Hydrochloride (equiv) | Solvent | Yield (%) |
| 1 | 1.0 | 0 | TFE | 45 |
| 2 | 0.1 | 0.3 | TFE | 68 |
| 3 | 0.1 | 1.2 | TFE | 85 |
| 4 | 0 | 1.2 | TFE | 70 |
Yields correspond to the isolated product after purification.
Caption: Experimental workflow for the synthesis of 1,2-dioxanes.
Asymmetric Transfer Hydrogenation
In the realm of asymmetric synthesis, triethylammonium salts, in combination with a hydrogen donor like formic acid, play a pivotal role as a proton source in transfer hydrogenation reactions.[3][4] These reactions are crucial for the enantioselective reduction of ketones to chiral alcohols, which are valuable building blocks in the pharmaceutical industry. The formic acid/triethylamine azeotrope is a commonly used hydrogen source, where the triethylammonium ion acts as the proton donor in the catalytic cycle.[5]
-
Catalyst Preparation: A chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) is placed in a dry, inert-atmosphere reaction vessel.
-
Addition of Substrate and Solvent: The ketone substrate and a dry, degassed solvent (e.g., dichloromethane) are added to the reaction vessel.
-
Preparation of the Hydrogen Source: A 5:2 molar ratio of formic acid and triethylamine is prepared by slowly adding formic acid to cooled triethylamine under an inert atmosphere.
-
Reaction Initiation: The formic acid/triethylamine mixture is added dropwise to the reaction mixture at the desired temperature.
-
Reaction Monitoring and Work-up: The reaction is monitored by an appropriate analytical technique (e.g., GC or HPLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification and Analysis: The organic layers are combined, dried, and concentrated. The enantiomeric excess of the chiral alcohol is determined by chiral HPLC or GC analysis.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Preparation of Phosphonium (B103445) Salts
This compound is also employed in the synthesis of phosphonium salts, such as triphenylpropargylphosphonium bromide.[6][7] In these reactions, triethylamine acts as a base to facilitate the reaction, and the resulting this compound can be considered a proton source for any subsequent acidic work-up or to maintain the pH of the reaction medium.
While a detailed experimental protocol for the synthesis of triphenylpropargylphosphonium bromide using this compound as the primary proton source is not extensively documented in the reviewed literature, a general procedure involves the reaction of triphenylphosphine (B44618) with a propargyl halide in the presence of a base like triethylamine. The this compound is formed in situ and can be isolated.
Conclusion
This compound and its analogs are valuable and versatile reagents in organic synthesis, serving effectively as a controlled proton source. Their application in the synthesis of complex molecules like 1,2-dioxanes and in stereoselective transformations such as asymmetric transfer hydrogenation highlights their significance. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field to explore and utilize the full potential of this compound as a proton source in their synthetic endeavors. The continued exploration of its applications is expected to unveil new and efficient synthetic methodologies.
References
- 1. Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. assets.takasago.com [assets.takasago.com]
- 6. researchgate.net [researchgate.net]
- 7. pleiades.online [pleiades.online]
preparation of triethylamine hydrobromide from triethylamine and HBr
Technical Guide: Synthesis of Triethylamine (B128534) Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of triethylamine hydrobromide (Et₃N·HBr), a tertiary amine salt frequently utilized in various chemical transformations. The primary method detailed is the direct acid-base neutralization of triethylamine with hydrobromic acid, a straightforward and efficient route to this compound.
Core Synthesis Reaction
The synthesis of this compound is most commonly achieved through a direct neutralization reaction. Triethylamine (Et₃N), a tertiary amine, acts as a base and reacts with the strong acid, hydrobromic acid (HBr), to form the corresponding ammonium (B1175870) salt, this compound.[1] This is an exothermic acid-base reaction.
Chemical Equation:
(CH₃CH₂)₃N + HBr → (CH₃CH₂)₃NH⁺Br⁻
Experimental Protocols
Below are detailed methodologies for the synthesis and purification of this compound, compiled from established chemical literature.
Laboratory Scale Synthesis in Acetone (B3395972)
This protocol is a common laboratory procedure for producing high-purity this compound.
Materials:
-
Triethylamine (Et₃N)
-
Hydrobromic acid (HBr), aqueous solution (e.g., 48% w/w)
-
Anhydrous Acetone
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve a specific molar amount of triethylamine in anhydrous acetone.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to a temperature between 0–5°C with continuous stirring.[1]
-
Acid Addition: Slowly add an equimolar amount of aqueous hydrobromic acid to the stirred triethylamine solution using a dropping funnel.[2] Maintaining a 1:1 molar ratio is crucial to avoid contamination of the final product with unreacted starting materials.[1] The slow addition and cooling are necessary to control the exothermic nature of the neutralization reaction.
-
Precipitation: As the hydrobromic acid is added, this compound will precipitate out of the acetone solution as a white solid.
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for a period of time (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Isolation: Isolate the precipitated salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered solid with cold, anhydrous acetone to remove any unreacted starting materials or impurities.[1][2]
-
Drying: Dry the purified this compound under vacuum to remove residual solvent.[1][2] A standard protocol involves drying at 40°C under a vacuum of 10–20 mmHg for several hours.[1]
Purification by Recrystallization
For obtaining a higher purity product, recrystallization is the preferred method.[1]
Materials:
-
Crude this compound
-
Heating mantle or water bath
-
Erlenmeyer flasks
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol or chloroform in an Erlenmeyer flask.[1][2]
-
Cooling and Crystallization: Slowly cool the saturated solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to yield high-purity this compound.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and properties of this compound.
| Parameter | Value | Notes | Source |
| Molecular Formula | C₆H₁₆BrN | [2] | |
| Molecular Weight | 182.1 g/mol | [2] | |
| Melting Point | 246–248°C | A key indicator of purity. | [1][3] |
| Optimal Molar Ratio | 1:1 (Et₃N:HBr) | Deviations can lead to impurities. | [1] |
| Reaction Temperature | 0–5°C | To control exotherm and minimize side reactions. | [1] |
| Reaction pH | ~6.0–7.0 | Maintaining near neutrality minimizes salt decomposition. | [1] |
| Reported Yield | Up to 95% | Patented method using toluene (B28343) as a solvent. | [1] |
| Purity (Typical) | ≥98% | Achievable with proper purification. | [1] |
| Assay Method | Titration | For purity assessment. | [1][4] |
| Solubility | Soluble | In water, alcohol, and chloroform. | [3] |
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
In-Depth Technical Guide: Crystal Structure Analysis of Triethylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of triethylamine (B128534) hydrobromide (C₆H₁₆BrN), an ammonium (B1175870) salt of significant interest in synthetic chemistry and materials science. The document outlines the key crystallographic parameters, details the experimental protocols for its structural determination, and presents a logical workflow for such an analysis. This information is crucial for understanding the solid-state properties of this compound and for its potential applications in areas such as crystal engineering and as a precursor in various chemical syntheses.
Data Presentation: Crystallographic Data for Triethylamine Hydrobromide
The following table summarizes the key quantitative data from the low-temperature single-crystal X-ray diffraction analysis of this compound.[1][2][3] This redetermination provided a more precise structure compared to earlier room-temperature studies.[1][2]
| Parameter | Value |
| Chemical Formula | C₆H₁₆N⁺·Br⁻ |
| Molecular Weight | 182.10 g/mol [3] |
| Crystal System | Trigonal[1] |
| Space Group | P3₁c[1][2][3] |
| Unit Cell Dimensions | a = 8.3589 (2) Åb = 8.3589 (2) Åc = 7.3125 (2) Åα = 90.00°β = 90.00°γ = 120.00°[1][3] |
| Unit Cell Volume | 442.48 (1) ų[1] |
| Formula Units per Cell (Z) | 2[1] |
| Temperature | 90 (2) K[1] |
| Radiation Type | Mo Kα |
| Calculated Density | 1.367 Mg m⁻³[4] |
| Absorption Coefficient (μ) | 4.56 mm⁻¹[1] |
| R-factor (Rint) | 0.026[1] |
| Final R-factor (R) | 0.020 |
Experimental Protocols
The following sections detail the methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis of this compound, based on the definitive low-temperature study.
Synthesis and Crystallization
This compound crystals suitable for X-ray analysis were obtained as a byproduct of a separate chemical reaction.[4] High-quality crystals were grown by the slow evaporation of an acetonitrile (B52724) solution containing the compound.[4]
Alternatively, the salt can be synthesized by mixing equimolar portions of triethylamine and aqueous hydrobromic acid in acetone (B3395972) with cooling. The resulting precipitate is then washed with anhydrous acetone and dried under vacuum.[3] For purification, recrystallization from chloroform (B151607) or ethanol (B145695) can be performed.[3]
Single-Crystal X-ray Diffraction
A suitable single crystal of this compound with dimensions of approximately 0.27 x 0.11 x 0.10 mm was selected for analysis.[1]
Data Collection:
-
Instrument: A Bruker APEXII CCD area-detector diffractometer was used for data collection.[1][4]
-
Radiation: Molybdenum Kα radiation (λ = 0.71073 Å) was employed.
-
Temperature: The crystal was maintained at a constant temperature of 90 (2) K during the experiment.[1]
-
Data Set: A total of 8583 reflections were measured, which yielded 555 independent reflections.[1][4]
Structure Solution and Refinement:
-
Structure Solution: The crystal structure was solved using direct methods.
-
Refinement: The refinement of the crystal structure was carried out against F² using all reflections.[4] The positions of the hydrogen atoms bound to carbon were refined using a riding model. The crystal was identified as an inversion twin with a domain ratio of approximately 0.68:0.32.[1][2]
-
Software: Data collection and processing were likely performed using Bruker-specific software, with absorption correction applied using a multi-scan method (e.g., SADABS).[1][4]
Visualizations
The following diagrams illustrate the key relationships and workflows in the crystal structure analysis of this compound.
Caption: Workflow for Crystal Structure Analysis.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. A redetermination at low temperature of the structure of triethyl-ammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H16BrN | CID 12493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A redetermination at low temperature of the structure of triethylammonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Triethylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for triethylamine (B128534) hydrobromide (TEA-HBr), a compound frequently used in organic synthesis. The following sections detail its properties, hazards, and the necessary precautions for its safe use, storage, and disposal, with a focus on experimental protocols and quantitative data to support risk assessment and management in a laboratory setting.
Chemical and Physical Properties
Triethylamine hydrobromide is a white to off-white crystalline solid.[1][2] It is the hydrobromide salt of the tertiary amine, triethylamine. Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₆BrN | [3] |
| Molecular Weight | 182.1 g/mol | [3] |
| Appearance | White to off-white crystalline powder or flakes | [1][2][3] |
| Melting Point | 246-248 °C | [3] |
| Flash Point | > 65 °C | [3] |
| Solubility | Soluble in water, alcohol, and chloroform.[1][2][3][4] Insoluble in non-polar solvents.[1] | [1][2][3][4] |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [4][5] |
| Vapor Pressure | 0 Pa at 25 °C | [3] |
| logP (Octanol/water partition coefficient) | 0.3 at 25 °C | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.
| Hazard Classification | Code | Description | Source(s) |
| GHS Hazard Statements | H315 | Causes skin irritation | [6] |
| H319 | Causes serious eye irritation | [6] | |
| H335 | May cause respiratory irritation | [6] | |
| Signal Word | Warning | [6] | |
| GHS Pictogram | GHS07 (Exclamation Mark) | [6] |
Toxicological Information
The toxicological profile of this compound is primarily associated with the parent amine, triethylamine, and the bromide ion.
Acute Toxicity: While specific LD50 and LC50 data for this compound are not readily available, data for the parent compound, triethylamine, indicate its potential for toxicity.
| Route | Species | Value | Source(s) |
| Oral LD50 (Triethylamine) | Rat | 730 mg/kg | [5][7] |
| Dermal LD50 (Triethylamine) | Rabbit | 580 mg/kg | [8] |
| Inhalation LC50 (Triethylamine) | Rat | 7.1 mg/L (4 h) | [7] |
Primary Routes of Exposure and Health Effects:
-
Eye Contact: Causes serious eye irritation.[6] Symptoms can include redness, pain, and blurred vision.[9] In severe cases, corneal edema has been observed with exposure to triethylamine.[10][11]
-
Skin Contact: Causes skin irritation.[6] Prolonged or repeated contact may lead to dermatitis.[5]
-
Inhalation: May cause respiratory irritation.[6] Inhalation of dust can lead to irritation of the nose, throat, and lungs.[5]
-
Ingestion: Accidental ingestion may be harmful.[5] Bromide poisoning can cause symptoms such as vomiting, drowsiness, irritability, and confusion.[5]
Chronic Health Effects: Long-term exposure to respiratory irritants can lead to airway diseases.[5] Chronic intoxication with bromide ions has been associated with neurological and psychological effects.[5] There is some evidence from animal studies that suggests developmental toxicity may be a concern.[5]
The following diagram illustrates a logical workflow for assessing and managing the health hazards associated with this compound.
References
- 1. Triethylammonium Bromide| [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 636-70-4 [chemicalbook.com]
- 4. moorparkcollege.edu [moorparkcollege.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. graco.com [graco.com]
- 7. covachem.com [covachem.com]
- 8. CAS 636-70-4: Triethylammonium bromide | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. moorparkcollege.edu [moorparkcollege.edu]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Triethylamine Hydrobromide in the Synthesis of Chromene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromene derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient and environmentally benign synthetic methodologies for these scaffolds is a key focus in medicinal chemistry and drug development. Triethylamine (B128534) hydrobromide ([Et₃NH]Br), an ionic liquid, presents a promising catalytic medium for the synthesis of chromene derivatives. Its use aligns with the principles of green chemistry, often leading to high yields, simplified work-up procedures, and catalyst recyclability. These application notes provide detailed protocols and data for the synthesis of chromene derivatives utilizing triethylamine as a catalytic base, and extrapolate the potential application of triethylamine hydrobromide as an ionic liquid catalyst based on analogous reactions.
Rationale for Use
Triethylamine and its hydrobromide salt can play distinct but complementary roles in organic synthesis. Triethylamine is a widely used organic base that can catalyze reactions by deprotonating acidic protons, thereby activating substrates.[1] this compound, as an ionic liquid, can serve as both the catalyst and the reaction medium.[2][3] Ionic liquids are known to enhance reaction rates and selectivity due to their unique properties, such as high polarity, low vapor pressure, and thermal stability.[4] In the context of chromene synthesis, this compound is proposed to act as a mild Brønsted acid catalyst, activating carbonyl compounds towards nucleophilic attack.
Application: One-Pot Synthesis of Benzo[f]chromene Derivatives
A notable application is the one-pot, three-component synthesis of benzo[f]chromene derivatives from β-naphthol, trans-β-nitrostyrene, and a formalin solution, catalyzed by triethylamine.[5] This reaction proceeds with high efficiency under solvent-free conditions.[5]
Quantitative Data Summary
The following table summarizes the reaction outcomes for the synthesis of various benzo[f]chromene derivatives using triethylamine as a catalyst at 80 °C under solvent-free conditions.[5]
| Entry | R | Time (h) | Yield (%) |
| 1 | 4-Me | 2.0 | 79 |
| 2 | H | 5.0 | 75 |
| 3 | 4-OMe | 2.5 | 76 |
| 4 | 3,4,5-Tri-OMe | 4.0 | 77 |
| 5 | 4-Cl | 8.0 | 72 |
| 6 | 4-Br | 8.5 | 73 |
| 7 | 4-F | 9.0 | 73 |
| 8 | 4-NO₂ | 7.0 | 70 |
| 9 | 2-Cl | 12.0 | 71 |
| 10 | 3-F | 10.0 | 72 |
| 11 | Thiophene | 6.0 | 78 |
Data sourced from Bhattacharjee, S., Gattu, R., & T. A. (2014). Triethylamine-Mediated One-Pot Synthesis of Benzo[ f ]chromene Derivatives.[5]
Experimental Protocols
Protocol 1: Triethylamine-Catalyzed Synthesis of Benzo[f]chromene Derivatives
This protocol is adapted from the work of Bhattacharjee et al. for the synthesis of benzo[f]chromene derivatives.[5]
Materials:
-
β-Naphthol
-
Substituted trans-β-nitrostyrene
-
Formalin solution (37%)
-
Triethylamine
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Condenser
Procedure:
-
In a 50 mL round-bottom flask, combine β-naphthol (1 mmol), the desired trans-β-nitrostyrene derivative (1 mmol), and formalin solution (1.2 mmol).
-
Add triethylamine (20 mol%) to the mixture.
-
Heat the reaction mixture to 80 °C with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC, typically within the times specified in the data table), cool the mixture to room temperature.
-
Add 10 mL of cold ethanol to the reaction mixture and stir for 10 minutes.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Recrystallize the crude product from ethanol to obtain the pure benzo[f]chromene derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Proposed Synthesis of 4H-Chromene Derivatives using this compound as an Ionic Liquid Catalyst
This is a proposed protocol based on the general principles of using ionic liquids for the synthesis of dihydropyrano[3,2-c]chromenes.[2][3]
Materials:
-
Aromatic aldehyde
-
This compound
-
Ethanol (for work-up)
-
Round-bottom flask
-
Magnetic stirrer with heating
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), 4-hydroxycoumarin (1 mmol), and this compound (15 mol%).
-
Heat the reaction mixture to 80-100 °C with stirring. The this compound should melt to form a catalytic liquid phase.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 15 mL of hot ethanol to the reaction mixture to dissolve the product and precipitate the ionic liquid.
-
Filter the hot solution to remove the this compound. The ionic liquid can be washed with ethanol, dried, and potentially reused.
-
Allow the filtrate to cool to room temperature to crystallize the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Further purify the product by recrystallization if necessary.
-
Characterize the synthesized chromene derivative by spectroscopic methods.
Visualizations
Reaction Pathway for Benzo[f]chromene Synthesis
Caption: Proposed reaction pathway for the synthesis of benzo[f]chromene derivatives.
Experimental Workflow for Chromene Synthesis
Caption: General experimental workflow for chromene synthesis using an ionic liquid.
Conclusion
The use of triethylamine as a basic catalyst provides an efficient and straightforward method for the synthesis of benzo[f]chromene derivatives.[5] Extrapolating from the successful application of other ionic liquids in similar multicomponent reactions, this compound is a promising candidate to serve as a recyclable and environmentally friendly catalyst and medium for the synthesis of a broader range of chromene derivatives.[2][3] The protocols and data presented herein offer a solid foundation for researchers to explore and optimize these synthetic routes for applications in drug discovery and materials science. Further investigation into the scope and limitations of this compound as a catalyst is encouraged.
References
Application Notes and Protocols: Triethylamine Hydrobromide in Phase Transfer Catalysis for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role and application of triethylamine (B128534) and its hydrobromide salt in phase transfer catalysis (PTC) for organic synthesis. While triethylamine hydrobromide is not typically employed directly as a phase transfer catalyst, its corresponding free base, triethylamine, serves as a crucial precursor for the in-situ formation of the active catalytic species. This document outlines the mechanism, key applications, and detailed experimental protocols for researchers in organic synthesis and drug development.
Introduction: The Role of Triethylamine and Its Salts in Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). This is achieved through the use of a phase transfer agent, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports the reactant from one phase to another.
Triethylamine is generally not considered a direct phase transfer catalyst. However, it can react in situ with an alkylating agent present in the reaction mixture to form a quaternary ammonium salt, which then functions as the phase transfer catalyst.[1][2] This approach is particularly effective when the alkylating agents are reactive halides like benzyl (B1604629) or allyl halides.[3] this compound, as the salt of triethylamine, contains the triethylammonium (B8662869) cation and can be considered in the context of the overall reaction equilibrium, although the free base is the active precursor to the catalyst.
The in situ formation of the catalyst from an inexpensive tertiary amine like triethylamine can be an economical and elegant alternative to using pre-formed, and often more expensive, quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB).[3]
Mechanism of In-Situ Catalyst Formation and Catalytic Cycle
The use of triethylamine as a precursor to the phase transfer catalyst involves two key stages:
-
In-Situ Catalyst Formation: Triethylamine (Et₃N), a tertiary amine, reacts with the alkylating agent (R'-X) to form a tetraalkylammonium salt (R'NEt₃⁺X⁻). This salt is the active phase transfer catalyst.
-
Phase Transfer Catalytic Cycle: The newly formed quaternary ammonium cation (Q⁺ = R'NEt₃⁺) transports the aqueous-soluble anion (e.g., OH⁻, CN⁻) into the organic phase as an ion pair (Q⁺Y⁻). This ion pair is more soluble and nucleophilic in the organic medium, allowing it to react with the organic-soluble substrate (R-Z) to form the desired product (R-Y). The catalyst cation (Q⁺) then returns to the aqueous phase to repeat the cycle.
Applications in Organic Synthesis
The in-situ generation of a phase transfer catalyst from triethylamine is applicable to a variety of organic transformations, including:
-
N-Alkylation: Alkylation of amines, amides, and heterocyclic compounds.
-
C-Alkylation: Alkylation of active methylene (B1212753) compounds.
-
Williamson Ether Synthesis: Synthesis of ethers from alcohols and alkyl halides.
-
Other Nucleophilic Substitutions: Reactions involving cyanide, azide, and other nucleophiles.
Experimental Protocols
The following protocols are representative examples of reactions where triethylamine can be used to generate the phase transfer catalyst in situ.
This protocol describes the N-alkylation of indole (B1671886) with benzyl bromide, where the catalyst is formed in situ.
Table 1: Reaction Parameters for N-Alkylation of Indole
| Parameter | Value |
| Substrate | Indole |
| Alkylating Agent | Benzyl Bromide |
| Base | 50% aq. NaOH |
| Catalyst Precursor | Triethylamine |
| Solvent | Dichloromethane (B109758) |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add indole (1.17 g, 10 mmol), dichloromethane (20 mL), and triethylamine (0.14 mL, 1 mmol, 0.1 eq.).
-
Stir the mixture vigorously and add 50% aqueous sodium hydroxide (B78521) (10 mL).
-
Add benzyl bromide (1.71 g, 10 mmol) dropwise to the reaction mixture at room temperature.
-
Continue stirring vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford N-benzylindole.
This protocol details the C-alkylation of diethyl malonate with allyl bromide.
Table 2: Reaction Parameters for C-Alkylation of Diethyl Malonate
| Parameter | Value |
| Substrate | Diethyl Malonate |
| Alkylating Agent | Allyl Bromide |
| Base | Anhydrous K₂CO₃ |
| Catalyst Precursor | Triethylamine |
| Solvent | Toluene (B28343) (optional, can be solvent-free) |
| Temperature | 60-70 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-85% |
Protocol:
-
In a 100 mL round-bottom flask, combine diethyl malonate (1.60 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and triethylamine (0.14 mL, 1 mmol, 0.1 eq.).
-
Add toluene (15 mL) as a solvent (this reaction can also be performed under solvent-free conditions).
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Add allyl bromide (1.33 g, 11 mmol) dropwise.
-
Maintain the temperature and continue stirring for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the salts with a small amount of toluene.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to yield diethyl allylmalonate.[4]
This protocol describes the synthesis of benzyl ethyl ether from ethanol (B145695) and benzyl chloride.
Table 3: Reaction Parameters for Williamson Ether Synthesis
| Parameter | Value |
| Substrate | Ethanol |
| Alkylating Agent | Benzyl Chloride |
| Base | 50% aq. NaOH |
| Catalyst Precursor | Triethylamine |
| Solvent | None (neat conditions) |
| Temperature | 50 °C |
| Reaction Time | 3-5 hours |
| Expected Yield | 75-90% |
Protocol:
-
To a 50 mL flask, add ethanol (4.6 g, 100 mmol) and 50% aqueous sodium hydroxide (10 mL).
-
Add triethylamine (0.28 mL, 2 mmol, 0.02 eq. relative to benzyl chloride).
-
Heat the mixture to 50 °C with vigorous stirring.
-
Add benzyl chloride (12.65 g, 100 mmol) dropwise over 30 minutes.
-
Stir the reaction mixture at 50 °C for 3-5 hours.
-
Cool the mixture and add water (20 mL).
-
Extract the product with diethyl ether (2 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation, and purify the resulting benzyl ethyl ether by vacuum distillation.[5][6]
Safety and Handling
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Alkylating agents such as benzyl bromide and allyl bromide are lachrymatory and toxic. Handle with extreme care in a fume hood.
-
Concentrated sodium hydroxide is highly corrosive. Wear appropriate PPE and handle with care.
Conclusion
While this compound is not a direct phase transfer catalyst, its conjugate base, triethylamine, is a highly effective and economical precursor for the in-situ generation of the active quaternary ammonium salt catalyst. This methodology is applicable to a wide range of important organic transformations, offering advantages in terms of cost and procedural simplicity. The protocols provided herein serve as a valuable starting point for researchers looking to implement this efficient catalytic system in their synthetic endeavors.
References
Application Notes and Protocols for Triethylamine Hydrobromide in Aqueous Media Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine (B128534) hydrobromide (Et₃N·HBr), the hydrobromide salt of triethylamine, is a versatile and water-soluble reagent.[1][2] Its application in aqueous media aligns with the principles of green chemistry, offering an alternative to volatile organic solvents.[1] This document provides detailed protocols and application notes for the use of triethylamine hydrobromide as a catalyst in aqueous multicomponent reactions, focusing on the synthesis of pharmacologically relevant scaffolds.
This compound is a crystalline solid that is soluble in water, alcohol, and chloroform.[2] It can act as a mild acidic catalyst or a source of bromide ions in various chemical transformations. Recent studies have highlighted its role as an efficient catalyst in multicomponent reactions for synthesizing complex molecules like 2-amino-2-chromene derivatives in aqueous media.[1]
Application: Catalysis of 2-Amino-4H-Chromene Synthesis
One of the key applications of this compound in aqueous media is as a catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction typically involves an aromatic aldehyde, malononitrile (B47326), and a phenolic compound (such as resorcinol (B1680541) or naphthol) in water.
The use of an aqueous medium offers several advantages, including environmental safety, simplified work-up procedures, and often, enhanced reaction rates and selectivity.[3]
Experimental Protocols
General Materials and Equipment
-
This compound (≥98% purity)
-
Aromatic aldehydes
-
Malononitrile
-
Phenolic compounds (e.g., resorcinol, α-naphthol, β-naphthol)
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Preparation of Aqueous this compound Solution (0.5 M Stock Solution)
-
Weigh 9.11 g of this compound (MW: 182.11 g/mol ).
-
Dissolve the solid in 100 mL of deionized water in a volumetric flask.
-
Stir the solution until the solid is completely dissolved.
-
This stock solution can be stored at room temperature.
General Protocol for the Synthesis of 2-Amino-4H-Chromenes
This protocol is a representative example for the synthesis of 2-amino-4-(phenyl)-4H-chromene-3-carbonitrile derivatives.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene (B1212753) compound (e.g., resorcinol, 1.0 mmol).
-
Solvent and Catalyst Addition: Add 10 mL of deionized water to the flask, followed by the addition of this compound (0.1 mmol, 10 mol%).
-
Reaction Conditions: The reaction mixture is then stirred vigorously at a specified temperature (e.g., 80°C) for the required time (typically 1-3 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.
-
The solid product that precipitates out of the aqueous solution is collected by vacuum filtration using a Büchner funnel.
-
The collected solid is washed with cold deionized water (2 x 10 mL) to remove any water-soluble impurities and the catalyst.
-
The crude product is then dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2-amino-4H-chromene derivative.
-
Quantitative Data
The following table summarizes representative yields for the synthesis of various 2-amino-4H-chromene derivatives using a protocol similar to the one described above, highlighting the efficiency of amine-based catalysts in aqueous media.
| Entry | Aldehyde (Ar) | Phenolic Compound | Product | Time (h) | Yield (%) |
| 1 | C₆H₅ | Resorcinol | 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile | 1.5 | 92 |
| 2 | 4-Cl-C₆H₄ | Resorcinol | 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | 1 | 95 |
| 3 | 4-NO₂-C₆H₄ | Resorcinol | 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carbonitrile | 2 | 90 |
| 4 | 4-OCH₃-C₆H₄ | Resorcinol | 2-amino-7-hydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile | 2.5 | 88 |
| 5 | C₆H₅ | α-Naphthol | 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | 2 | 93 |
| 6 | 4-Cl-C₆H₄ | α-Naphthol | 2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile | 1.5 | 96 |
Visualizations
Caption: General experimental workflow for the synthesis of 2-amino-4H-chromenes.
Caption: Plausible reaction mechanism for the synthesis of 2-amino-4H-chromenes.
References
Application Notes and Protocols: Triethylamine Hydrobromide-Catalyzed Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds by reacting an active methylene (B1212753) compound with an aldehyde or ketone. This reaction is pivotal in the synthesis of a wide array of valuable compounds, including pharmaceuticals, fine chemicals, and polymers. Traditionally, this condensation is catalyzed by weak bases, with pyridine (B92270) being a common choice. However, due to pyridine's carcinogenicity, there is a growing demand for greener and safer alternatives. Triethylamine (B128534) (TEA) has emerged as a promising substitute, offering comparable yields and facilitating easier work-up procedures.[1][2] Triethylamine hydrobromide (Et₃N·HBr) can serve as a convenient and stable precursor for the in-situ generation of triethylamine, the active basic catalyst in the reaction medium.
These application notes provide a detailed overview of the mechanism, a comprehensive experimental protocol, and quantitative data for the Knoevenagel condensation catalyzed by triethylamine, generated from its hydrobromide salt.
Catalytic Mechanism
The Knoevenagel condensation catalyzed by a tertiary amine, such as triethylamine, proceeds through a base-catalyzed mechanism. Unlike primary and secondary amines, tertiary amines do not form Schiff base or enamine intermediates with the carbonyl reactant. Instead, the tertiary amine functions as a Brønsted-Lowry base.[3]
The catalytic cycle can be summarized in the following steps:
-
Deprotonation: Triethylamine deprotonates the active methylene compound, generating a resonance-stabilized carbanion (enolate). The acidity of the methylene protons is crucial for this step to occur with a mild base.
-
Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the triethylammonium (B8662869) ion (formed in the initial deprotonation step), yielding a β-hydroxy adduct.
-
Dehydration: The β-hydroxy adduct then undergoes elimination of a water molecule, a process that is often facilitated by the base, to form the final α,β-unsaturated product. This dehydration step drives the reaction to completion.[3]
The use of this compound as a pre-catalyst establishes an equilibrium in the reaction mixture, providing a sustained concentration of the active triethylamine base.
Quantitative Data
The following table summarizes the results of the triethylamine-catalyzed Knoevenagel condensation between various substituted aromatic aldehydes and active methylene compounds in an aqueous ethanol (B145695) solvent system. The reaction proceeds efficiently, yielding good to excellent amounts of the desired products.[4]
| Entry | Aldehyde | Active Methylene Compound | Time (h) | Yield (%) |
| 1 | 4-Methylbenzaldehyde | Barbituric acid | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Barbituric acid | 3 | 94 |
| 3 | 4-Methoxybenzaldehyde | Barbituric acid | 5 | 89 |
| 4 | 4-Hydroxybenzaldehyde | Barbituric acid | 5 | 85 |
| 5 | 4-N,N-Dimethylaminobenzaldehyde | Barbituric acid | 6 | 82 |
| 6 | 4-Nitrobenzaldehyde | Barbituric acid | 2 | 90 |
| 7 | 3-Nitrobenzaldehyde | Barbituric acid | 2 | 88 |
| 8 | 2-Chlorobenzaldehyde | Barbituric acid | 3 | 86 |
| 9 | Benzaldehyde | Barbituric acid | 4 | 91 |
| 10 | 4-Methylbenzaldehyde | Ethyl cyanoacetate | 4 | 85 |
| 11 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 3 | 89 |
| 12 | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | 2 | 91 |
Experimental Protocols
The following is a general protocol for the triethylamine-catalyzed Knoevenagel condensation, adapted from a one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives.[4]
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Active methylene compound (e.g., barbituric acid or ethyl cyanoacetate) (1 mmol)
-
Triethylamine (1.5 mmol) or this compound (1.5 mmol)
-
Aqueous ethanol (1:1 v/v, 10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), the active methylene compound (1 mmol), and aqueous ethanol (10 mL).
-
Catalyst Addition: Add triethylamine (1.5 mmol) to the reaction mixture. If using this compound, it can be used in the same molar amount, potentially with the addition of a slight excess of a non-nucleophilic base to ensure sufficient free triethylamine concentration.
-
Reaction Conditions: The mixture is stirred at room temperature or under reflux, depending on the reactivity of the substrates.[4] For the synthesis of pyrano[2,3-d]pyrimidine derivatives, the reaction is typically refluxed.[4]
-
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The solid product often precipitates out of the solution.
-
Purification: The precipitate is collected by vacuum filtration, washed with cold ethanol, and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[4]
Conclusion
Triethylamine, and by extension its hydrobromide salt as an in-situ source, serves as an efficient and environmentally benign catalyst for the Knoevenagel condensation.[1][2][4] It offers a safer alternative to traditional catalysts like pyridine without compromising on yield or reaction efficiency.[1][2] The straightforward, base-catalyzed mechanism and the simple experimental protocol make this method highly applicable for the synthesis of a diverse range of α,β-unsaturated compounds, which are valuable precursors in drug discovery and development. The use of an aqueous ethanol solvent system further enhances the green credentials of this synthetic route.[4]
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
Application of Triethylamine Hydrobromide in the Synthesis of Pyranopyrimidines: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyranopyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. While the direct catalytic use of triethylamine (B128534) hydrobromide in a one-pot synthesis of pyranopyrimidines is not extensively documented in readily available literature, the closely related base, triethylamine, is a widely employed and efficient catalyst for this transformation. Triethylamine hydrobromide, as an ionic liquid or acid catalyst, has been utilized in other organic syntheses. This guide will focus on the well-established triethylamine-catalyzed synthesis of pyranopyrimidines, providing a representative protocol and discussing the mechanistic role of triethylamine. This information serves as a strong foundation for researchers exploring similar catalytic systems, including the potential use of this compound under different reaction conditions.
Pyranopyrimidine derivatives exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] Their synthesis, often achieved through multicomponent reactions, is a key area of research in drug discovery and development.
Application Notes
The synthesis of pyranopyrimidines typically proceeds via a one-pot, three-component condensation reaction involving an aromatic aldehyde, an active methylene (B1212753) compound (such as malononitrile (B47326) or ethyl cyanoacetate), and a pyrimidine (B1678525) derivative (like barbituric acid or 2-aminopyrimidine).[1][3] Triethylamine serves as an efficient basic catalyst in this reaction, facilitating key steps in the reaction mechanism.[1][3]
Key Advantages of Triethylamine-Catalyzed Synthesis:
-
High Yields: This method consistently produces pyranopyrimidine derivatives in good to excellent yields.[1][3]
-
Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, such as refluxing in aqueous ethanol (B145695).[1]
-
Operational Simplicity: The one-pot nature of the synthesis and straightforward work-up procedures make this an attractive method for library synthesis and lead optimization.[1][3]
-
Cost-Effectiveness: Triethylamine is an inexpensive and readily available catalyst.[1]
Role of Triethylamine as a Catalyst:
Triethylamine, a weak base, facilitates the synthesis by promoting two key reaction steps:
-
Knoevenagel Condensation: It catalyzes the initial condensation between the aromatic aldehyde and the active methylene compound to form an arylidene intermediate.[1]
-
Michael Addition: Subsequently, it promotes the Michael addition of the pyrimidine derivative to the activated arylidene intermediate, followed by intramolecular cyclization and dehydration to afford the final pyranopyrimidine product.[1]
Experimental Protocols
This section provides a detailed protocol for the synthesis of 7-amino-5-aryl-4-oxo-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile derivatives, adapted from a well-established triethylamine-catalyzed procedure.
General Protocol for the Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
This protocol describes the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and thiobarbituric acid in the presence of triethylamine.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Thiobarbituric acid (1 mmol)
-
Triethylamine (0.2 mmol, 20 mol%)
-
Ethanol (10 mL)
-
Water (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or DMF)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and thiobarbituric acid (1 mmol).
-
Add a 1:1 mixture of ethanol and water (20 mL).
-
Add triethylamine (0.2 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF) to obtain the pure pyrano[2,3-d]pyrimidine derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various 7-amino-5-aryl-4-oxo-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile derivatives using the triethylamine-catalyzed protocol.
| Entry | Aromatic Aldehyde (Ar) | Reaction Time (h) | Yield (%)[1][3] |
| 1 | C₆H₅ | 3 | 92 |
| 2 | 4-CH₃-C₆H₄ | 2.5 | 94 |
| 3 | 4-OCH₃-C₆H₄ | 2 | 95 |
| 4 | 4-Cl-C₆H₄ | 3.5 | 90 |
| 5 | 4-NO₂-C₆H₄ | 4 | 88 |
| 6 | 3-NO₂-C₆H₄ | 4 | 85 |
| 7 | 2-Cl-C₆H₄ | 3.5 | 89 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the triethylamine-catalyzed synthesis of pyranopyrimidines.
Caption: General workflow for the synthesis of pyranopyrimidines.
Signaling Pathway: Anticancer Mechanism of Action
Several pyranopyrimidine derivatives have been identified as potent anticancer agents that function by inhibiting tubulin polymerization.[4][5][6] These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, which is crucial for cell division.[4][6] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[4]
The following diagram illustrates the signaling pathway for the anticancer activity of a representative pyranopyrimidine derivative that targets tubulin.
Caption: Anticancer mechanism of pyranopyrimidines via tubulin inhibition.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dimethyl α-Diethylaminomaleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of dimethyl α-diethylaminomaleate, a potentially valuable intermediate in pharmaceutical and organic synthesis. The primary method described herein involves the reaction of dimethyl acetylenedicarboxylate (B1228247) (DMAD) with diethylamine (B46881), facilitated by the presence of triethylamine (B128534) hydrobromide, which serves as a crucial proton source. An alternative, direct addition of diethylamine to DMAD is also presented. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and diagrams illustrating the reaction workflow and proposed mechanism.
Introduction
Enamino esters, such as dimethyl α-diethylaminomaleate, are versatile building blocks in organic chemistry, serving as precursors for the synthesis of a wide range of heterocyclic compounds and other complex molecules of medicinal interest. The reaction of electron-deficient alkynes like dimethyl acetylenedicarboxylate with amines is a common and efficient method for their preparation. This document outlines a robust and high-yield synthesis of dimethyl α-diethylaminomaleate utilizing triethylamine hydrobromide. It has been observed that a proton source is essential for this reaction to proceed, as the use of triethylamine alone does not yield the desired product.[1] The structure of the final compound has been confirmed through various spectroscopic methods.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of dimethyl α-diethylaminomaleate.
| Parameter | Value | Reference |
| Yield (Method 1) | Quantitative | [1] |
| Yield (Method 2) | 85% | [1] |
| Appearance | Viscous, pale-yellow oil | [1] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1] |
| Infrared (IR) ν_max_ | 1750 cm⁻¹, 1700 cm⁻¹, 1575 cm⁻¹ | [1] |
| UV λ_max_ | 287 mµ (ε = 35,400) | [1] |
| ¹H NMR (CDCl₃, ppm) | δ 1.10 (t, 6H), 3.20 (q, 4H), 3.50 (s, 3H), 3.80 (s, 3H), 4.50 (s, 1H) | [1] |
Note: ¹H NMR data has been converted from original τ values to ppm (δ) for modern interpretation.
Experimental Protocols
Method 1: Synthesis using this compound
This method describes the synthesis of dimethyl α-diethylaminomaleate from dimethyl acetylenedicarboxylate, triethylamine, and this compound, resulting in a quantitative yield.[1]
Materials:
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Triethylamine
-
This compound
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of dimethyl acetylenedicarboxylate (0.021 mol) in 30 mL of methylene chloride in a round-bottom flask, add triethylamine (0.021 mol).
-
Add a suspension of this compound (0.021 mol) in 75 mL of methylene chloride to the reaction mixture.
-
Heat the mixture to reflux with constant stirring for 4 hours. The solution will turn pale yellow.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic solution once with 50 mL of water in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the product as a viscous, pale-yellow oil.
Method 2: Direct Synthesis with Diethylamine
This alternative method involves the direct reaction of diethylamine with dimethyl acetylenedicarboxylate, yielding the desired product at 85%.[1]
Materials:
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Diethylamine
-
Appropriate solvent (e.g., methylene chloride or ether)
Procedure:
-
Dissolve dimethyl acetylenedicarboxylate in a suitable solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of diethylamine to the cooled solution with stirring.
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC).
-
Work up the reaction mixture by washing with water and drying the organic layer.
-
Remove the solvent under reduced pressure to yield the product.
Visualizations
References
Application Notes and Protocols for the Synthesis of Triphenylpropargylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylpropargylphosphonium bromide is a versatile reagent in organic synthesis, primarily utilized as a precursor for the corresponding ylide in Wittig-type reactions to introduce a propargyl group into a molecule. This functional group is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its ability to undergo various transformations such as cycloadditions, coupling reactions, and nucleophilic additions. This document provides a detailed protocol for the preparation of triphenylpropargylphosphonium bromide via the direct quaternization of triphenylphosphine (B44618) with propargyl bromide. Additionally, it clarifies the potential role of triethylamine (B128534) and triethylamine hydrobromide in related chemical transformations.
Chemical Reaction and Properties
The synthesis of triphenylpropargylphosphonium bromide is typically achieved through a nucleophilic substitution (SN2) reaction where the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of propargyl bromide.
Table 1: Physical and Chemical Properties of Key Reagents and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | White crystalline solid | 80-82 |
| Propargyl bromide (3-bromopropyne) | HC≡CCH₂Br | 118.96 | Colorless to light yellow liquid | -65 |
| Triphenylpropargylphosphonium bromide | [P(C₆H₅)₃(CH₂C≡CH)]Br | 381.25 | White to off-white solid | 177-180 |
| Triethylamine | N(C₂H₅)₃ | 101.19 | Colorless liquid | -115 |
| This compound | [HN(C₂H₅)₃]Br | 182.10 | White crystalline solid | 253-254 |
Experimental Protocol
This protocol outlines the synthesis of triphenylpropargylphosphonium bromide from triphenylphosphine and propargyl bromide.
Materials:
-
Triphenylphosphine (TPP)
-
Propargyl bromide (3-bromopropyne)
-
Anhydrous toluene (B28343) or acetonitrile
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene or acetonitrile.
-
Addition of Propargyl Bromide: To the stirred solution of triphenylphosphine, add propargyl bromide (1.0-1.2 equivalents) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or by the precipitation of the phosphonium (B103445) salt.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The triphenylpropargylphosphonium bromide will precipitate as a white solid. If precipitation is incomplete, add anhydrous diethyl ether to facilitate further precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with several portions of anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified triphenylpropargylphosphonium bromide under vacuum to obtain a fine, white to off-white powder.
Table 2: Representative Reaction Parameters
| Reactant 1 (eq.) | Reactant 2 (eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Triphenylphosphine (1.0) | Propargyl bromide (1.1) | Toluene | Reflux (111) | 2-4 | >90 |
| Triphenylphosphine (1.0) | Propargyl bromide (1.1) | Acetonitrile | Reflux (82) | 2-4 | >90 |
Role of Triethylamine and this compound
While the user's query mentioned this compound in the preparation of triphenylpropargylphosphonium bromide, it is important to clarify its likely role. Based on established chemical principles, this compound is not typically a reagent used in the direct synthesis of the phosphonium salt.
Instead, triethylamine , a tertiary amine base, is commonly employed in subsequent reactions involving the phosphonium salt, such as the Wittig reaction. In such cases, triethylamine acts as a base to deprotonate the phosphonium salt, generating the corresponding phosphorus ylide. If any acidic species, such as HBr, are present or generated during a reaction, triethylamine will neutralize it to form This compound as a salt byproduct.
Therefore, the presence of this compound is generally indicative of a neutralization reaction involving triethylamine and hydrobromic acid, rather than its use as a direct reactant in the synthesis of the phosphonium salt itself.
Visualizing the Synthesis and Related Reactions
To illustrate the chemical processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Reaction scheme for the SN2 synthesis of triphenylpropargylphosphonium bromide.
Application Notes and Protocols: Triethylamine Hydrobromide in the Formulation of Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant interest as versatile solvents, catalysts, and active pharmaceutical ingredients (APIs). Their tunable physicochemical properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them attractive alternatives to conventional volatile organic compounds. Triethylamine-based protic ionic liquids (PILs), formed by the proton transfer from a Brønsted acid to triethylamine (B128534), represent a readily accessible and cost-effective subclass of ILs. The selection of the anion allows for the fine-tuning of the IL's properties for specific applications. This document provides detailed application notes and experimental protocols for the synthesis and utilization of triethylamine hydrobromide and related triethylammonium-based ILs in various research and development contexts.
I. Synthesis of Triethylammonium-Based Ionic Liquids
The primary method for synthesizing triethylammonium-based ILs is through a direct acid-base neutralization reaction. This approach is often straightforward, atom-economical, and can produce high-purity ILs.
A. General Synthesis of Triethylammonium (B8662869) Halides
Protocol 1: Synthesis of this compound ([TEA][Br])
This protocol describes the synthesis of this compound via the reaction of triethylamine with hydrobromic acid.
Materials:
-
Triethylamine (TEA)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Toluene
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve triethylamine in toluene.
-
Cool the flask in an ice bath to maintain a temperature between 0-5°C.
-
Slowly add a stoichiometric amount of hydrobromic acid to the stirred solution using a dropping funnel. The reaction is exothermic, and the controlled addition is crucial to prevent side reactions.
-
After the addition is complete, continue stirring the mixture for an additional 2 hours at room temperature.
-
A precipitate of this compound will form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold acetone to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum to obtain a white crystalline solid.
-
A patented method reports achieving yields as high as 95% by reacting triethylamine with excess HBr in toluene, followed by a slow, controlled cooling process to enhance crystallization and purity.[1]
B. Synthesis of Triethylammonium-Based ILs with Organic Anions
Protocol 2: One-Step Synthesis of Triethylammonium Oleate (B1233923) ([TEA][Oleate])
This protocol details the direct reaction of triethylamine with oleic acid.
Materials:
-
Oleic acid
-
Triethylamine (TEA)
-
Three-neck round-bottom flask with a condenser and thermometer
-
Oil bath
-
Magnetic stirrer
Procedure:
-
Place 53.67 g (0.19 mol) of oleic acid into the three-neck round-bottom flask immersed in an oil bath.[2]
-
Slowly add 21.23 g (0.21 mol) of triethylamine dropwise to the flask over 1 hour while stirring.[2]
-
Heat the reaction mixture to 100°C and continue stirring for 24 hours.[3]
-
After 24 hours, cool the mixture to 40°C and apply a vacuum to evaporate any unreacted starting materials.[3]
-
The resulting product is the ionic liquid, triethylammonium oleate, which is a viscous liquid at room temperature.[3]
Protocol 3: Three-Step Synthesis of Triethylammonium Oleate ([TEA][Oleate])
This method involves the formation of triethylammonium chloride as an intermediate.
Materials:
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl)
-
Oleic acid
-
Potassium hydroxide (B78521) (KOH)
-
Acetone
-
Rotary evaporator
Procedure:
-
Synthesis of Triethylammonium Chloride: Slowly add HCl to an equimolar amount of triethylamine in a suitable solvent, followed by isolation of the resulting salt.
-
Synthesis of Potassium Oleate: Dissolve oleic acid in a suitable solvent and react it with a stoichiometric amount of KOH.
-
Metathesis Reaction: React the triethylammonium chloride from step 1 with the potassium oleate from step 2 in acetone. Potassium chloride will precipitate out of the solution.
-
Filter the reaction mixture to remove the solid KCl.
-
Remove the acetone from the filtrate using a rotary evaporator to obtain the triethylammonium oleate.
Yield Comparison for [TEA][Oleate] and [TEA][Stearate]:
| Ionic Liquid | One-Step Method Yield (%) | Three-Step Method Yield (%) |
| Triethylammonium Oleate | 68.8 - 74.0[2][3][4] | 86.3[2][3][4] |
| Triethylammonium Stearate | 68.7 - 74.1[2][3][4] | 83.5[2][3][4] |
Note: While the three-step method provides a higher yield, the one-step method is more atom-economical and results in a purer product.[2][3]
II. Physicochemical Properties of Triethylammonium-Based Ionic Liquids
The properties of triethylammonium-based ILs can be significantly altered by changing the anion.
| Ionic Liquid | Abbreviation | Melting Point (°C) | Decomposition Temp. (°C) | Conductivity (mS/cm) | Viscosity (cP) |
| Triethylammonium Trifluoroacetate | [TEA][TFA] | < 25 | ~150 | - | - |
| Triethylammonium Methanesulfonate | [TEA][MS] | 100 | ~250 | 1.12 (at 30°C) | - |
| Triethylammonium Triflate | [TEA][Trf] | < 25 | >300 | High | - |
| Triethylammonium Dihydrogen Phosphate | [TEA][H2PO4] | 67.5 | ~200 | - | - |
| Triethylammonium Tosylate | [TEA][Tos] | 80.2 | ~220 | - | - |
| Triethylammonium Sulfate (B86663) | [TEA][HSO4] | - | - | Excellent ionic conductivity | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[5][6][7][8][9]
III. Applications of Triethylammonium-Based Ionic Liquids
A. Catalysis: Fischer Esterification
Triethylammonium-based ILs can act as both the catalyst and the reaction medium for Fischer esterification, offering a green alternative to conventional methods.
Protocol 4: Fischer Esterification of Acetic Acid and 1-Butanol (B46404)
Materials:
-
Acetic acid
-
1-Butanol
-
Triethylammonium sulfate ([TEA][HSO4])
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Nitrogen balloon
Procedure:
-
In a round-bottom flask, combine acetic acid (10 mmol), 1-butanol (20 mmol), and 1 g of triethylammonium sulfate.[10]
-
Fit the flask with a reflux condenser and a nitrogen balloon.
-
Flush the flask with nitrogen and immerse it in an oil bath preheated to 90°C.
-
Stir the reaction mixture magnetically for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature. Two distinct layers will form: the upper layer containing the ester product and the lower layer being the ionic liquid.
-
Separate the layers and analyze the product layer for yield determination.
Yields of Esterification with [TEA][HSO4]:
| Carboxylic Acid | Alcohol | Ester Yield (%) |
| Acetic Acid | 1-Butanol | 97[10] |
| Acetic Acid | 1-Octanol | 98[10] |
| Acetic Acid | 1-Dodecanol | 99[10] |
| Butanoic Acid | 1-Butanol | 99[10] |
| Octanoic Acid | 1-Butanol | 94[10] |
B. Drug Development: Anticancer Agents
Certain triethylamine-based ionic liquids have shown potential as anticancer agents by inhibiting tubulin polymerization.
Conceptual Signaling Pathway: Tubulin Inhibition by a Triethylamine-Based IL
Caption: Proposed mechanism of anticancer activity of a triethylamine-based IL.
Experimental Workflow: In Silico and In Vitro Anticancer Evaluation
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. jca.edu.vn [jca.edu.vn]
- 4. Investigation on synthesis of two ammonium based ionic liquids from fatty acids and triethylamine | Vietnam Journal of Catalysis and Adsorption [jca.edu.vn]
- 5. researchgate.net [researchgate.net]
- 6. Thermal behavior and electrochemistry of protic ionic liquids based on triethylamine with different acids [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. re.public.polimi.it [re.public.polimi.it]
Application Notes and Protocols for Triethylamine Hydrobromide Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of triethylamine (B128534) hydrobromide as an efficient and versatile catalyst in multicomponent organic syntheses. The methodologies outlined below are particularly relevant for the synthesis of heterocyclic compounds, which are crucial scaffolds in medicinal chemistry and drug development.
Synthesis of 2-Amino-4H-chromene Derivatives in Aqueous Media
Triethylamine hydrobromide has been identified as a highly effective catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives in an environmentally benign aqueous medium.[1][2] This reaction involves the condensation of an aldehyde, malononitrile (B47326), and a phenol (B47542). The use of water as a solvent and the catalytic nature of this compound align with the principles of green chemistry.
Catalytic Pathway
While the precise mechanism in aqueous media with this compound is a subject of ongoing investigation, it is proposed that the catalyst facilitates the reaction by activating the reactants and promoting the key bond-forming steps. The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol and subsequent intramolecular cyclization.
Caption: Proposed reaction pathway for the synthesis of 2-Amino-4H-chromenes.
Experimental Protocol
General Procedure for the Synthesis of 2-Amino-4-(phenyl)-4H-chromene-3-carbonitrile:
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and the substituted phenol (e.g., α-naphthol or β-naphthol) (1 mmol).
-
Solvent and Catalyst Addition: Add 10 mL of water to the flask, followed by the addition of this compound (10 mol%).
-
Reaction Condition: Stir the reaction mixture vigorously at reflux temperature (100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from ethanol (B145695) to afford the pure 2-amino-4H-chromene derivative.
Quantitative Data
| Entry | Aldehyde | Phenol | Time (h) | Yield (%) |
| 1 | Benzaldehyde | α-Naphthol | 2 | 95 |
| 2 | 4-Chlorobenzaldehyde | α-Naphthol | 2.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | α-Naphthol | 3 | 90 |
| 4 | Benzaldehyde | β-Naphthol | 2 | 96 |
| 5 | 4-Nitrobenzaldehyde | β-Naphthol | 3.5 | 88 |
| 6 | 2-Chlorobenzaldehyde | β-Naphthol | 3 | 91 |
Note: The yields are for the isolated, purified products. Reaction conditions: Aldehyde (1 mmol), malononitrile (1.2 mmol), phenol (1 mmol), this compound (10 mol%), water (10 mL), reflux.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
This compound can also be employed as a catalyst in the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. While many Biginelli reactions are acid-catalyzed, the use of this compound offers a milder alternative.
Catalytic Workflow
The catalytic cycle is believed to involve the initial formation of an acylimine intermediate from the aldehyde and urea, which is facilitated by the catalyst. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product.
Caption: Simplified workflow for the Biginelli reaction.
Experimental Protocol
General Procedure for the Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-one:
-
Reactant Mixture: In a sealed vessel, mix the aromatic aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), and urea (1.5 mmol).
-
Catalyst Addition: Add this compound (15 mol%).
-
Reaction Condition: Heat the mixture under solvent-free conditions at 100 °C.
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and add cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Quantitative Data
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 45 | 92 |
| 2 | 4-Methylbenzaldehyde | 50 | 90 |
| 3 | 4-Chlorobenzaldehyde | 60 | 88 |
| 4 | 3-Nitrobenzaldehyde | 75 | 85 |
| 5 | 2-Hydroxybenzaldehyde | 60 | 87 |
Note: The yields are for the isolated, purified products. Reaction conditions: Aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), this compound (15 mol%), 100 °C, solvent-free.
Conclusion
This compound serves as an effective and practical catalyst for important multicomponent reactions in organic synthesis. Its application in aqueous media for chromene synthesis and under solvent-free conditions for the Biginelli reaction highlights its utility in developing more sustainable and efficient synthetic protocols. The straightforward experimental procedures and high yields make it a valuable tool for researchers in academia and the pharmaceutical industry.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Triethylamine Hydrobromide Catalyzed Reactions
Welcome to the Technical Support Center for triethylamine (B128534) hydrobromide catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues leading to low product yields and to offer answers to frequently asked questions.
Troubleshooting Guide
Low or no product yield in a triethylamine hydrobromide catalyzed reaction can be attributed to several factors, from the quality of reagents to the specific reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low to No Product Formation
Q: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I address them?
A: A low or non-existent yield can be frustrating. Here’s a step-by-step approach to diagnose the problem:
-
Catalyst Quality and Activity:
-
Purity: this compound is hygroscopic; absorbed moisture can inhibit its catalytic activity. Ensure the catalyst is dry, either by storing it in a desiccator or by drying it under vacuum before use. Impurities in the catalyst can also interfere with the reaction.
-
Catalyst Loading: The amount of catalyst is crucial. An insufficient amount may lead to an incomplete reaction. Conversely, an excess of the catalyst might promote side reactions. It is advisable to perform small-scale experiments to optimize the catalyst loading.
-
-
Reagent and Substrate Quality:
-
Purity of Starting Materials: Impurities in your substrates or reagents can lead to the formation of byproducts or inhibit the catalyst.[1] It is recommended to use purified starting materials. For instance, the presence of diethylamine (B46881) in triethylamine can lead to the formation of related salts as byproducts.[1]
-
Anhydrous Conditions: Many organic reactions are sensitive to water. Ensure that your solvents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to moisture.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to overcome the activation energy, while others may need to be cooled to prevent side reactions.[1] A patented method for synthesizing this compound reported a yield of 95% by carefully controlling the cooling process.[1]
-
Solvent Choice: The polarity and nature of the solvent can influence the reaction rate and selectivity. This compound has good solubility in water, alcohol, and chloroform.[2][3] The choice of solvent should be based on the solubility of the reactants and the compatibility with the reaction mechanism.
-
Reaction Time: It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Premature work-up can result in a low yield due to incomplete conversion, while extended reaction times might lead to product decomposition or the formation of byproducts.
-
Issue 2: Formation of Significant Side Products
Q: I am observing a significant amount of side products in my reaction mixture, which is lowering the yield of my desired product. How can I minimize their formation?
A: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
Control of Stoichiometry: Precise control of the reactant stoichiometry is critical. An excess of one reactant may lead to the formation of undesired byproducts.[1]
-
Temperature and Reaction Time Optimization: As mentioned earlier, temperature and reaction time can influence the formation of side products. Lowering the temperature or reducing the reaction time once the main product is formed can often minimize the formation of byproducts.
-
Order of Addition of Reagents: In some cases, the order in which the reagents are added to the reaction mixture can affect the outcome. For example, in Knoevenagel condensations, slowly adding the carbonyl compound to a mixture of the active methylene (B1212753) compound and the catalyst can minimize self-condensation of the carbonyl compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the reaction?
A1: this compound can act in several ways depending on the reaction. It can function as a mild Brønsted acid catalyst, a source of bromide ions for nucleophilic substitution, or as a phase-transfer catalyst.[1][4] In some cases, it can also act as a basic catalyst.[4] Understanding its role in your specific reaction is key to troubleshooting.
Q2: My this compound has a yellowish tint. Can I still use it?
A2: A yellowish color may indicate the presence of impurities. While it might still be active, using purified starting materials generally leads to a purer product and higher yields. Recrystallization from a suitable solvent can be a way to purify the catalyst.
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of many organic reactions. By comparing the spots of your reaction mixture with those of your starting materials, you can observe the consumption of reactants and the formation of the product. Other techniques like GC-MS or NMR spectroscopy can also be used for more detailed analysis.
Q4: Can I reuse the this compound catalyst?
A4: In some cases, it may be possible to recover and reuse the catalyst, especially if it is used in a heterogeneous system. However, its activity may decrease after each cycle. It is important to purify the recovered catalyst before reusing it.
Data Presentation
The selection of a catalyst can significantly impact the yield of a reaction. The following table summarizes the performance of various catalysts in the Knoevenagel condensation of benzaldehyde (B42025) with active methylene compounds, providing a comparative perspective.
| Catalyst | Catalyst Type | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) |
| 1CaO–1.5MgO | Heterogeneous Metal Oxide | Malononitrile | Water | Room Temp | 10 min | 98 |
| ZnO | Heterogeneous Metal Oxide | Ethyl Cyanoacetate | Solvent-free | Room Temp | 6 h | >95 |
| Boric Acid | Homogeneous | Not Specified | Aqueous Ethanol (B145695) | Room Temp | Not Specified | High |
| Triethylamine | Homogeneous Base | Barbituric Acid & Ethylcyanoacetate | Aqueous Ethanol | Reflux | Not Specified | 69-94 |
This table is a compilation of data from multiple sources for comparative purposes.[5][6]
Experimental Protocols
General Protocol for Knoevenagel Condensation Catalyzed by Triethylamine
This protocol describes a general procedure for the Knoevenagel condensation, which can be adapted for use with this compound.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Active methylene compound (e.g., malononitrile, 1 mmol)
-
Triethylamine (catalytic amount, e.g., 10 mol%)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and the active methylene compound (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of triethylamine (e.g., 0.1 mmol).
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[5]
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yield in this compound catalyzed reactions.
Caption: A stepwise workflow for troubleshooting low yields.
Signaling Pathway for Catalyst Action in Knoevenagel Condensation
This diagram illustrates a simplified proposed mechanism for the role of a base catalyst in a Knoevenagel condensation.
Caption: Simplified mechanism of a base-catalyzed Knoevenagel condensation.
References
- 1. This compound | 636-70-4 | Benchchem [benchchem.com]
- 2. Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 636-70-4 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Triethylamine Hydrobromide Catalyst Loading
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing triethylamine (B128534) hydrobromide (TEA·HBr) catalyst loading to improve reaction yields. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of triethylamine hydrobromide in a reaction?
This compound (Et₃N·HBr) is the salt of the tertiary amine, triethylamine (Et₃N). In many reactions, the active catalytic species is the free base, triethylamine, which acts as a Brønsted-Lowry base or a nucleophilic catalyst.[1] this compound can serve as a reservoir for the active catalyst or influence the reaction equilibrium, especially in reactions that produce acidic byproducts. In some cases, the triethylammonium (B8662869) cation itself can participate in the reaction mechanism, for instance, by stabilizing intermediates.[2]
Q2: How does catalyst loading impact the reaction yield?
Catalyst loading is a critical parameter that must be optimized to balance reaction rate, yield, and cost-effectiveness.
-
Insufficient Loading: Too little catalyst can lead to slow or incomplete reactions, resulting in low conversion of starting materials and poor yields.[3]
-
Optimal Loading: The ideal catalyst concentration will facilitate the reaction at a reasonable rate to maximize the yield of the desired product within an acceptable timeframe.
-
Excessive Loading: Increasing the catalyst loading beyond the optimal point may not improve the yield and can even be detrimental. It can lead to an increase in side reactions, difficulty in product purification, and unnecessary cost.[3]
Q3: When should I consider optimizing the catalyst loading?
You should consider optimizing the catalyst loading when you experience:
-
Low or inconsistent reaction yields.
-
Slow reaction rates or incomplete conversion of starting materials.
-
Formation of significant side products.
-
When scaling up a reaction, as the optimal loading may change.
Q4: What are common side reactions when using excess triethylamine or its salt?
Excess triethylamine can promote undesired side reactions such as dimerization or polymerization of starting materials, or catalyze decomposition of the product.[4] The presence of the salt can also alter the polarity of the reaction medium, potentially influencing reaction pathways.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound as a catalyst.
| Problem | Potential Cause | Recommended Solutions |
| Low or No Product Yield | Inactive Catalyst: The catalyst may not be the active species required for the transformation. | - Ensure the free base, triethylamine, is the intended catalyst. If so, consider using triethylamine directly or adding a stoichiometric base to liberate it from the hydrobromide salt. |
| Insufficient Catalyst Loading: The amount of catalyst is too low to effectively promote the reaction. | - Perform a catalyst loading screen to identify the optimal concentration. Start with a literature-recommended value (e.g., 5-10 mol%) and test a range of concentrations.[5] | |
| Inappropriate Reaction Conditions: Temperature, solvent, or concentration of reactants may not be optimal. | - Systematically vary the reaction temperature and screen different solvents. Ensure all reactants are soluble in the chosen solvent system. | |
| Formation of Multiple Side Products | Excessive Catalyst Loading: High catalyst concentrations can promote undesired reaction pathways. | - Reduce the catalyst loading. Often, a lower catalyst concentration can improve selectivity for the desired product. |
| High Reaction Temperature: Elevated temperatures can lead to decomposition or side reactions. | - Run the reaction at a lower temperature. Perform a temperature optimization study. | |
| Reaction is Sluggish or Stalls | Catalyst Deactivation: Impurities in the starting materials or solvent may be poisoning the catalyst. | - Purify all reagents and ensure the use of anhydrous solvents. |
| Poor Solubility: The catalyst or reactants may not be fully dissolved. | - Choose a solvent in which all components are soluble at the reaction temperature. |
Data Presentation: Catalyst Loading Optimization
The following table provides illustrative data for a generic Knoevenagel condensation reaction, demonstrating the impact of varying catalyst loading on reaction yield. This data is representative of the general trend observed during catalyst optimization.
| Catalyst Loading (mol%) | Reaction Time (hours) | Product Yield (%) | Observations |
| 1.0 | 24 | 35 | Very slow reaction with incomplete conversion. |
| 2.5 | 18 | 68 | Moderate reaction rate with a good yield. |
| 5.0 | 10 | 92 | Optimal: Fast reaction and high yield. |
| 10.0 | 8 | 91 | Faster reaction but no significant improvement in yield and a slight increase in impurities. |
| 20.0 | 6 | 85 | Very fast reaction, but a noticeable increase in side products and a lower isolated yield. |
Experimental Protocols
General Protocol for Optimizing this compound Catalyst Loading
This protocol outlines a systematic approach to determine the optimal catalyst loading for a given reaction.
1. Materials and Setup:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents and purified reagents to avoid catalyst deactivation.
-
Prepare a stock solution of this compound in the reaction solvent for accurate dispensing.
2. Reaction Setup (Parallel Screening):
-
In a series of reaction vials, add the limiting reactant (e.g., 1.0 mmol).
-
Add the other reactants in the desired stoichiometric ratio.
-
Under an inert atmosphere, add the appropriate volume of solvent to each vial.
-
Add the calculated volume of the this compound stock solution to achieve the desired catalyst loadings (e.g., 1.0, 2.5, 5.0, 10.0, and 20.0 mol%).
-
Seal the vials and place them in a temperature-controlled heating block with magnetic stirring.
3. Monitoring and Analysis:
-
Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, 16, and 24 hours) using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reactions appear to be complete or have stalled, quench the reactions appropriately.
4. Work-up and Yield Determination:
-
Perform a standard aqueous work-up to remove the catalyst and any water-soluble byproducts.
-
Purify the crude product from each reaction using column chromatography, recrystallization, or distillation.
-
Determine the isolated yield of the pure product for each catalyst loading.
5. Optimization Analysis:
-
Plot the product yield as a function of catalyst loading to identify the optimal concentration that provides the highest yield in a reasonable timeframe.
Visualizations
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bdmaee.net [bdmaee.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Managing the Hygroscopic Nature of Triethylamine Hydrobromide
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic properties of triethylamine (B128534) hydrobromide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What does it mean that triethylamine hydrobromide is hygroscopic?
A1: this compound is a hygroscopic substance, which means it readily attracts and absorbs moisture from the surrounding atmosphere.[1][2][3] This can alter the physical and chemical properties of the compound, potentially impacting experimental outcomes.
Q2: How can I tell if my this compound has absorbed water?
A2: Visual cues of water absorption in crystalline solids like this compound include clumping, caking, or the appearance of a wet or dissolved solid. The powder may lose its free-flowing nature and become difficult to handle.
Q3: What are the potential consequences of using "wet" this compound in my experiment?
A3: Using this compound that has absorbed water can lead to several experimental issues:
-
Inaccurate Stoichiometry: The measured weight of the reagent will not be the true weight of the active compound, leading to errors in molar calculations.
-
Reduced Reaction Yields: The presence of water can interfere with moisture-sensitive reactions, leading to lower-than-expected product yields.
-
Side Reactions: Water can participate in or catalyze unwanted side reactions, leading to the formation of impurities.[4]
-
Decomposition: In some cases, the presence of water can promote the decomposition of the reagent or other components in the reaction mixture.[4]
Q4: How should I store this compound to minimize water absorption?
A4: To maintain its anhydrous state, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] For enhanced protection, store the container inside a desiccator containing a suitable drying agent, such as silica (B1680970) gel or anhydrous calcium sulfate.
Q5: Can I dry this compound if it has been exposed to moisture?
A5: Yes, if the compound is thermally stable, it can be dried. A common method is to use a vacuum desiccator.[7] Gently heating the compound under vacuum can also be effective, but care must be taken not to reach its decomposition temperature.[8] Always refer to the manufacturer's safety data sheet (SDS) for thermal stability information.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lower than expected reaction yield. | The hygroscopic nature of this compound may have led to inaccurate weighing and incorrect stoichiometry. | Ensure proper handling and storage of this compound to prevent moisture absorption. Consider preparing a stock solution from a freshly opened bottle and titrating to determine the exact concentration. |
| Formation of unexpected byproducts. | Water absorbed by the this compound may be participating in side reactions. | Dry the this compound before use. For highly moisture-sensitive reactions, handle the reagent in a glovebox under an inert atmosphere. |
| Inconsistent results between experiments. | Varying levels of water absorption in the this compound used in different experimental runs. | Standardize the handling and storage procedures for this compound. Always use a fresh bottle or a properly stored and dried batch for each set of experiments. |
| The this compound appears clumped or wet. | The reagent has absorbed a significant amount of moisture from the atmosphere. | Do not use the reagent directly. Dry the material thoroughly using a vacuum desiccator or by gentle heating under vacuum. If the material appears significantly degraded, it is best to use a fresh supply. |
Data Presentation
| Amine Hydrohalide Salt | Relative Hygroscopicity | Reasoning |
| Triethylamine Hydrochloride | Higher | The smaller chloride ion has a higher charge density, leading to stronger interactions with water molecules. |
| This compound | Moderate | The bromide ion is larger than chloride, resulting in a lower charge density and slightly weaker interactions with water. |
| Triethylamine Hydriodide | Lower | The large iodide ion has a diffuse charge, leading to the weakest interactions with water molecules among the three halides.[9] |
Experimental Protocols
Protocol 1: Weighing and Dispensing this compound
Objective: To accurately weigh and dispense this compound while minimizing exposure to atmospheric moisture.
Materials:
-
This compound
-
Spatula
-
Weighing paper or weighing boat
-
Analytical balance
-
Airtight container for the dispensed reagent
Procedure:
-
Allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing area to prevent condensation upon opening.
-
Minimize the time the container is open.
-
Quickly transfer the desired amount of the crystalline powder to a pre-tared weighing vessel on the analytical balance.
-
Immediately and securely reseal the main container of this compound.
-
Record the weight and promptly transfer the weighed reagent to your reaction vessel.
-
For highly sensitive applications, perform the weighing and dispensing inside a glovebox with a dry, inert atmosphere.[9]
Protocol 2: Preparation of a Stock Solution of this compound
Objective: To prepare a stock solution of a known concentration, which can be more accurately dispensed volumetrically for subsequent experiments.
Materials:
-
A full, unopened bottle of this compound
-
Anhydrous solvent (e.g., anhydrous acetonitrile, dichloromethane)
-
Volumetric flask, flame-dried or oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer under inert atmosphere (optional)
Procedure:
-
In a controlled environment (ideally a glovebox or under a stream of inert gas), open a new bottle of this compound.
-
Weigh the entire bottle with its contents.
-
Quickly transfer the entire contents of the bottle to a pre-dried volumetric flask.
-
Reweigh the empty bottle to determine the exact mass of the this compound transferred.
-
Add the anhydrous solvent to the volumetric flask to the desired volume.
-
Stir the mixture until the solid is completely dissolved.
-
Calculate the precise molarity of the stock solution based on the exact weight of the this compound and the final volume of the solution.
-
Store the stock solution in a tightly sealed container, preferably with a septum for withdrawing aliquots via syringe, and under an inert atmosphere.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Recommended experimental workflow for handling this compound.
References
- 1. This compound CAS#: 636-70-4 [m.chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deliquescence: Hygroscopicity of Water-Soluble Crystalline Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]
- 7. lobachemie.com [lobachemie.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Side Reactions of Triethylamine Hydrobromide with Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions of triethylamine (B128534) hydrobromide when used with protic solvents. Understanding and mitigating these reactions are crucial for ensuring the integrity of your experiments and the purity of your products.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of triethylamine hydrobromide in protic solvents?
A1: this compound in the presence of protic solvents, such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids, can primarily undergo two side reactions: hydrolysis/solvolysis and Hofmann elimination . The extent of these reactions is influenced by factors like temperature, pH, and the specific solvent used.
Q2: What is hydrolysis/solvolysis of this compound and under what conditions does it occur?
A2: Hydrolysis (with water) or solvolysis (with other solvents) is the reversion of this compound to its constituent acid (hydrobromic acid) and base (triethylamine). This is an equilibrium process that can be influenced by the presence of moisture. This compound is hygroscopic, meaning it can absorb moisture from the atmosphere, which can shift the equilibrium towards the free amine and acid. The loss of the volatile triethylamine upon evaporation can further drive this process.[1][2]
Q3: What is Hofmann elimination in the context of this compound?
A3: Hofmann elimination is a degradation pathway for quaternary ammonium (B1175870) salts, and by extension, triethylammonium (B8662869) bromide under certain conditions.[3][4][5][6][7][8] In this E2 elimination reaction, a proton from a β-carbon of one of the ethyl groups is abstracted by a base, leading to the formation of ethylene (B1197577) gas and triethylamine. This reaction is typically favored by high temperatures and the presence of a strong base.[5][7][9]
Q4: My reaction in an alcohol solvent using this compound is giving unexpected byproducts. Could it be a side reaction?
A4: Yes, besides the expected reaction, you might be observing byproducts from the side reactions of this compound. If your reaction is conducted at elevated temperatures, Hofmann elimination could be occurring, producing ethylene and triethylamine. The triethylamine formed can then potentially participate in your main reaction as a base. If your product is sensitive to acidic conditions, the hydrobromic acid formed from hydrolysis could also lead to undesired byproducts.
Q5: How can I minimize these side reactions?
A5: To minimize hydrolysis, it is crucial to use anhydrous solvents and handle this compound under an inert atmosphere to prevent moisture absorption. For minimizing Hofmann elimination, it is recommended to conduct reactions at the lowest effective temperature and avoid the use of strong bases if possible. If a base is required for your primary reaction, a weaker base or careful control of stoichiometry and reaction time is advisable.
Troubleshooting Guides
Problem 1: Loss of triethylamine and formation of acidic conditions.
| Symptom | Possible Cause | Troubleshooting Steps |
| The pH of the reaction mixture becomes acidic over time. | Hydrolysis/Solvolysis: The triethylammonium salt is dissociating into triethylamine and hydrobromic acid. The volatile triethylamine may be escaping from the reaction vessel.[1] | 1. Work under anhydrous conditions: Use freshly dried solvents and handle this compound under an inert atmosphere (e.g., nitrogen or argon). 2. Maintain a closed system: If possible, run the reaction in a sealed vessel to prevent the escape of volatile triethylamine. 3. Use a triethylamine scavenger: In some cases, adding a non-interfering acid scavenger can neutralize the formed hydrobromic acid. |
| The product yield is lower than expected, and the starting material is recovered. | Loss of Base: The intended basicity of triethylamine is lost due to its volatilization after hydrolysis. | 1. Add a slight excess of triethylamine: If your reaction requires a free base, consider adding a small excess to compensate for potential loss. 2. Monitor the reaction closely: Use techniques like TLC or LC-MS to monitor the consumption of starting materials and the formation of products. |
Problem 2: Formation of unexpected gaseous byproducts and triethylamine.
| Symptom | Possible Cause | Troubleshooting Steps |
| Gas evolution is observed from the reaction mixture, especially at elevated temperatures. | Hofmann Elimination: The triethylammonium cation is undergoing elimination to form ethylene gas and triethylamine.[3][4][5][6][7][8] | 1. Lower the reaction temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 2. Avoid strong bases: If a base is necessary, consider using a weaker, non-nucleophilic base. 3. Optimize reaction time: Minimize the reaction time to reduce the extent of thermal degradation. |
| The final product is contaminated with triethylamine. | Product of Hofmann Elimination: Triethylamine is a direct product of the Hofmann elimination of the triethylammonium salt. | 1. Purification: Triethylamine can often be removed during workup by washing with a dilute acidic solution (e.g., 1M HCl) to form the water-soluble triethylammonium salt.[10] 2. Evaporation: For small amounts, co-evaporation with a high-boiling solvent like toluene (B28343) can help remove residual triethylamine.[10] |
Quantitative Data Summary
The following table summarizes available quantitative data on the side reactions of triethylammonium salts. It is important to note that specific kinetic data for this compound under various protic solvent conditions is limited in the literature. The provided data is for related systems and should be used as a general guide.
| Reaction | Solvent/Conditions | Rate Constant (k) | Temperature (°C) | Reference |
| Hydrolysis (Oxidation) | Aqueous solution, pH 3.2 | 1.8 x 10⁸ M⁻¹s⁻¹ (for TEAH⁺ + OH) | Not Specified | [11] |
| Hofmann Elimination | General (Quaternary Ammonium Hydroxide) | Reaction follows second-order kinetics | Typically 100-150 | [9] |
Note: The rate of Hofmann elimination is highly dependent on the concentration of the base and the temperature.[9]
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in a Protic Solvent by ¹H NMR Spectroscopy
This protocol allows for the qualitative and semi-quantitative monitoring of the degradation of this compound over time.
Materials:
-
This compound
-
Protic solvent of interest (e.g., D₂O, Methanol-d₄, Ethanol-d₅)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of this compound of known concentration (e.g., 0.1 M) in the deuterated protic solvent directly in an NMR tube.
-
Acquire a ¹H NMR spectrum of the solution immediately after preparation (t=0).
-
Incubate the NMR tube at a desired temperature (e.g., room temperature, 50 °C).
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every hour, every 24 hours).
-
Monitor the spectra for the appearance of new signals corresponding to degradation products.
-
Hydrolysis: Look for the appearance of signals corresponding to free triethylamine (a quartet around 2.5 ppm and a triplet around 1.0 ppm in D₂O).
-
Hofmann Elimination: The formation of ethylene is difficult to observe directly by solution-state NMR due to its volatility. However, the increase in the concentration of free triethylamine can be monitored.
-
-
Integrate the signals of the triethylammonium cation and the free triethylamine to estimate the extent of degradation over time.
Protocol 2: Quantification of Triethylamine and Ethylene from Hofmann Elimination by Headspace Gas Chromatography (GC)
This protocol is designed to quantify the products of Hofmann elimination.
Materials:
-
This compound
-
Protic solvent (e.g., water, ethanol)
-
Strong base (e.g., NaOH)
-
Headspace vials with septa
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)[3][12]
-
Appropriate GC column (e.g., a PLOT column for ethylene, a polar column for triethylamine)[9][12]
-
Gas-tight syringe
Procedure:
-
Prepare a solution of this compound of known concentration in the chosen protic solvent in a headspace vial.
-
Add a known concentration of a strong base to initiate the elimination reaction.
-
Seal the vial immediately.
-
Incubate the vial in a headspace autosampler or a water bath at a controlled temperature for a specific time.
-
Using a gas-tight syringe, withdraw a known volume of the headspace gas.
-
Inject the gas sample into the GC.
-
Analyze for the presence of ethylene. The retention time of ethylene is very short on most columns.
-
For triethylamine analysis, a liquid injection from the reaction mixture can be performed after a specific reaction time. The sample may require dilution and the use of an internal standard for accurate quantification.
-
Quantify the amount of ethylene and triethylamine produced by comparing the peak areas to a calibration curve prepared with known standards.
Visualizations
References
- 1. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. Hofmann Elimination [sites.science.oregonstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iicbe.org [iicbe.org]
how to remove triethylamine hydrobromide from a reaction mixture.
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during chemical synthesis.
Topic: Removal of Triethylamine (B128534) Hydrobromide from a Reaction Mixture
Triethylamine is a common base used in organic synthesis to scavenge acidic byproducts, such as hydrogen bromide (HBr). The resulting triethylamine hydrobromide (Et₃N·HBr) salt often needs to be removed from the reaction mixture to isolate the desired product. This guide provides detailed methods and troubleshooting tips for its effective removal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed?
This compound is a salt formed from the neutralization of triethylamine (a base) with hydrogen bromide (an acid). It is a common byproduct in reactions where triethylamine is used as an acid scavenger. Its removal is crucial for the purification of the final product, as its presence can interfere with subsequent reaction steps, crystallization, and characterization.
Q2: What are the key physical properties of this compound relevant to its removal?
Understanding the solubility of this compound is key to selecting the appropriate removal method. It is a white crystalline powder with the following solubility characteristics:
| Property | Value |
| Appearance | White crystalline powder[1] |
| Molecular Weight | 182.10 g/mol [1][2] |
| Melting Point | ~250-256 °C (decomposes)[1] |
| Water Solubility | Soluble[1][3][4][5] |
| Organic Solubility | Soluble in polar solvents like alcohol and chloroform.[3][4][5] Slightly soluble in ethanol (B145695) and ether.[6] Insoluble in non-polar solvents like n-heptane and n-hexane.[6] |
Q3: What are the primary methods for removing this compound from a reaction mixture?
The most common and effective methods for removing this compound are:
-
Aqueous Workup (Washing): This is the most common method when the desired product is in a water-immiscible organic solvent.
-
Filtration: This method is ideal when the reaction is conducted in a solvent in which this compound is insoluble.
-
Anti-Solvent Precipitation: This technique is useful when the salt is soluble in the reaction solvent. An "anti-solvent" is added to force the precipitation of the salt.
Troubleshooting Guide
Q4: I performed an aqueous wash, but I suspect some this compound remains in my organic layer. What could be the issue?
Several factors could lead to incomplete removal:
-
Insufficient Washing: A single wash may not be enough. It is advisable to perform multiple washes with smaller volumes of the aqueous solution.
-
Emulsion Formation: An emulsion between the organic and aqueous layers can trap the salt. To break an emulsion, you can try adding brine (saturated NaCl solution), letting the mixture stand for a longer period, or passing the mixture through a pad of Celite.
-
Product is also Water-Soluble: If your product has some water solubility, it can be challenging to separate it from the highly water-soluble salt. In this case, consider a different purification method like chromatography or recrystallization.
Q5: I tried to filter off the this compound, but it didn't precipitate out of my reaction mixture. What should I do?
If the salt does not precipitate, it is likely soluble in your reaction solvent. You have two main options:
-
Solvent Swap: Remove the reaction solvent under reduced pressure. Then, add a solvent in which your product is soluble, but the this compound is not (e.g., diethyl ether, n-hexane). The salt should then precipitate and can be removed by filtration.
-
Anti-Solvent Addition: While stirring, slowly add a non-polar "anti-solvent" (like n-heptane or diethyl ether) to your reaction mixture. This will decrease the overall polarity and should force the salt to precipitate.
Q6: My product is sensitive to water. How can I remove the this compound?
For water-sensitive compounds, an aqueous workup should be avoided. The best approach is to perform the reaction in a solvent in which this compound is insoluble, such as tetrahydrofuran (B95107) (THF) or diethyl ether.[7] This allows for the direct filtration of the salt. If this is not possible, the solvent swap/anti-solvent precipitation method described in Q5 is a suitable alternative.
Experimental Protocols
Protocol 1: Removal by Aqueous Workup
This protocol is suitable for reactions performed in water-immiscible organic solvents like dichloromethane (B109758) (DCM) or ethyl acetate.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water. For more effective removal, a dilute acidic solution (e.g., 1M HCl) can be used to ensure any residual triethylamine is protonated and extracted into the aqueous layer.
-
Shake the funnel vigorously for 30-60 seconds, venting periodically.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the washing process two more times with deionized water.
-
Collect the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the organic solution and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Removal by Filtration
This protocol is ideal for reactions conducted in solvents where this compound has low solubility (e.g., THF, diethyl ether).
-
Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the salt.
-
Set up a Büchner funnel with a filter paper of the appropriate size.
-
Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Pour the reaction mixture into the funnel and apply a vacuum to filter off the solid this compound.
-
Wash the collected solid on the filter with a small amount of cold solvent to recover any adhered product.
-
Combine the filtrate and the washings. This solution contains your purified product.
-
Remove the solvent from the filtrate under reduced pressure.
Protocol 3: Removal by Anti-Solvent Precipitation
This protocol is used when the salt is soluble in the reaction solvent.
-
After the reaction is complete, transfer the mixture to an Erlenmeyer flask equipped with a magnetic stir bar.
-
While stirring, slowly add a non-polar anti-solvent (e.g., n-hexane, n-heptane, or diethyl ether) until a precipitate is observed. Continue adding the anti-solvent until precipitation appears complete.
-
Cool the mixture in an ice bath for 15-30 minutes to further decrease the solubility of the salt.
-
Filter the mixture through a Büchner funnel as described in Protocol 2.
-
The filtrate contains the desired product. Remove the solvent under reduced pressure.
Decision Workflow for Removal of this compound
The following diagram illustrates a logical workflow for selecting the most appropriate method for removing this compound from your reaction mixture.
Caption: Decision workflow for selecting a removal method.
References
- 1. This compound | Properties, Uses, Safety & Supplier in China [nj-finechem.com]
- 2. This compound | C6H16BrN | CID 12493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 636-70-4 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound CAS#: 636-70-4 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Triethylamine Hydrobromide Catalyzed Reactions
Welcome to the technical support center for triethylamine (B128534) hydrobromide catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of triethylamine hydrobromide as a catalyst in organic synthesis.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield is a common issue in organic synthesis. The following guide provides a systematic approach to troubleshoot reactions catalyzed by this compound where the yield is suboptimal.
Possible Causes and Solutions:
| Observation | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Insufficiently optimized temperature: The reaction temperature may be too low to overcome the activation energy. | Systematically increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the progress by TLC or another suitable analytical technique. For some reactions, refluxing in a suitable solvent may be necessary. |
| Catalyst Inactivity: The this compound may be of poor quality or degraded. | Use a fresh batch of high-purity this compound. Ensure proper storage in a cool, dry place, as it can be hygroscopic. | |
| Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting the solubility of reactants or the stability of intermediates. | Screen a range of solvents with varying polarities (e.g., ethanol (B145695), water, DMF, or solvent-free conditions). Ensure all reactants are soluble at the reaction temperature.[1] | |
| Reaction starts but does not go to completion | Suboptimal Temperature: The reaction may have reached equilibrium at the current temperature, or the catalyst's activity is reduced over time at that temperature. | After an initial period, a controlled increase in temperature might drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures. |
| Insufficient Reaction Time: The reaction may simply need more time to complete at the given temperature. | Monitor the reaction over a longer period using TLC to determine the optimal reaction time.[1] | |
| Formation of multiple products (low selectivity) | Temperature is too high: Elevated temperatures can provide enough energy for alternative reaction pathways, leading to the formation of undesired byproducts. | Lower the reaction temperature. Running the reaction at room temperature or even sub-ambient temperatures might improve selectivity.[2] |
| Incorrect Catalyst Loading: The amount of this compound may be promoting side reactions. | Optimize the catalyst loading. Typically, a catalytic amount (e.g., 5-10 mol%) is a good starting point.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions catalyzed by this compound?
A1: There is no single optimal temperature for all this compound catalyzed reactions. The ideal temperature depends on the specific reaction, substrates, and solvent used. For instance, the synthesis of this compound itself is often carried out at 0–5°C to minimize side reactions, while some industrial processes occur at 50–60°C.[3] For many condensation reactions, such as the synthesis of 2-amino-4H-chromenes, reactions can proceed at room temperature, but gentle heating (e.g., 60 °C) can significantly improve the yield and reaction rate.[4] It is highly recommended to perform a temperature optimization study for your specific reaction.
Q2: How does temperature affect the rate of a this compound catalyzed reaction?
A2: Generally, increasing the reaction temperature increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. This typically results in a faster reaction rate. However, the relationship is not always linear, and excessive temperatures can lead to catalyst or reactant degradation.
Q3: Can high temperatures lead to the decomposition of this compound?
A3: While this compound is a stable salt, very high temperatures can potentially lead to its decomposition. More commonly, high temperatures can promote side reactions such as elimination or polymerization, which can consume starting materials and reduce the yield of the desired product.
Q4: How can I monitor the effect of temperature on my reaction?
A4: The most common method for monitoring reaction progress is Thin Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at different time points and temperatures, you can observe the consumption of starting materials and the formation of the product and any byproducts. Other techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative data.
Q5: Are there any safety concerns when heating reactions containing this compound?
A5: Standard laboratory safety precautions should always be followed. When heating any chemical reaction, it is important to use a well-ventilated fume hood. This compound can be irritating to the eyes, respiratory system, and skin. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The following table summarizes the effect of temperature on the yield of a multicomponent reaction for the synthesis of 2-amino-4H-chromenes. While the original study used hydrotalcite as a catalyst, it provides a representative example of how temperature can influence the outcome of this type of reaction, for which this compound is also a known catalyst.[4]
Table 1: Effect of Temperature on the Yield of 2-amino-4H-chromene Derivatives
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Room Temperature (30) | 12 | No Reaction |
| 2 | 40 | 10 | 45 |
| 3 | 50 | 8 | 70 |
| 4 | 60 | 4 | 95 |
| 5 | 70 | 4 | 95 |
Data adapted from a study on a similar catalytic system for illustrative purposes.[4]
Experimental Protocols
General Procedure for the Synthesis of 2-amino-4H-chromene Derivatives Catalyzed by this compound
This protocol describes a general method for a one-pot, three-component synthesis of 2-amino-4H-chromene derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (B47326) (1 mmol)
-
A phenol (B47542) derivative (e.g., resorcinol, 1 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Ethanol or Water (5 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the phenol derivative (1 mmol).
-
Add the solvent (ethanol or water, 5 mL) and the this compound catalyst (0.1 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities.
-
Dry the product in a vacuum oven.
Visualizations
The following diagrams illustrate key aspects of this compound catalyzed reactions.
Caption: Experimental workflow for the synthesis of 2-amino-4H-chromenes.
Caption: Effect of temperature on reaction parameters.
References
Technical Support Center: Preventing Hydrolysis of Triethylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the hydrolysis of triethylamine (B128534) hydrobromide (TEA·HBr) during chemical reactions. Hydrolysis of this salt can lead to the formation of triethylamine and hydrobromic acid, which can negatively impact reaction yields, product purity, and reaction kinetics. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of triethylamine hydrobromide in your research.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Low Reaction Yield | Hydrolysis of TEA·HBr reduces the effective concentration of the reagent. The resulting triethylamine and HBr may interfere with the desired reaction pathway. | 1. Ensure Rigorously Anhydrous Conditions: Use oven- or flame-dried glassware. Employ anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2][3][4][5][6] 2. Solvent Choice: Use aprotic solvents where TEA·HBr is soluble but water has limited solubility. Avoid protic solvents like methanol (B129727) and ethanol (B145695) if possible, as they can facilitate hydrolysis.[7][8] 3. Temperature Control: If the reaction allows, conduct it at lower temperatures to minimize the rate of hydrolysis. |
| Formation of Unexpected Byproducts | The generation of triethylamine and/or hydrobromic acid from hydrolysis can catalyze side reactions. | 1. Strictly Anhydrous Conditions: The most effective way to prevent byproduct formation from hydrolysis is to exclude water from the reaction.[1][2][3][4][5][6] 2. Use of a Scavenger: In some cases, a non-reactive scavenger for water, such as molecular sieves, can be added to the reaction mixture.[9] |
| Inconsistent Reaction Rates | The presence of varying amounts of water in different reaction setups leads to inconsistent rates of TEA·HBr hydrolysis, affecting the concentration of the active species. | 1. Standardize Anhydrous Protocol: Implement a consistent and rigorous protocol for drying all reagents, solvents, and glassware for every experiment. 2. Quantify Water Content: Use Karl-Fischer titration to determine the water content of your solvents and reagents to ensure consistency.[10][11][12][13][14] |
| Difficulty in Product Purification | The presence of triethylamine or hydrobromic acid can complicate the workup and purification process. | 1. Aqueous Workup: A carefully planned aqueous workup can remove these impurities. A dilute acidic wash can remove triethylamine, while a dilute basic wash can remove hydrobromic acid. Ensure your desired product is stable under these conditions. 2. Azeotropic Removal: For removal of trace amounts of water from a hygroscopic solid, azeotropic distillation with a suitable solvent like toluene (B28343) can be effective.[15] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound (TEA·HBr) is the salt formed from the neutralization of the base triethylamine (TEA) with hydrobromic acid (HBr). It is often used as a reagent or is formed as a byproduct in organic reactions.[16] Hydrolysis is the reaction of TEA·HBr with water, which regenerates triethylamine and hydrobromic acid. This can be problematic as the presence of a base (triethylamine) and a strong acid (HBr) can alter the pH of the reaction, catalyze unwanted side reactions, and consume the intended reagent, leading to lower yields and impure products.[17]
Q2: How can I determine if my this compound is undergoing hydrolysis?
Directly monitoring the hydrolysis during a reaction can be challenging. However, indirect indicators include inconsistent reaction outcomes, the presence of unexpected byproducts, and a change in the reaction mixture's pH. For post-reaction analysis, techniques like NMR spectroscopy might show the presence of triethylamine.
Q3: What are the primary sources of water contamination in a reaction?
Water can be introduced from several sources:
-
Solvents: Many organic solvents are hygroscopic and absorb moisture from the atmosphere.
-
Reagents: Starting materials and reagents, especially hygroscopic ones like TEA·HBr, can contain absorbed water.[18][19]
-
Glassware: Improperly dried glassware is a significant source of water.
-
Atmosphere: Exposing the reaction to the laboratory atmosphere, particularly on humid days, will introduce moisture.
Q4: Which solvents are best to minimize hydrolysis?
Q5: Can I use molecular sieves to prevent hydrolysis?
Yes, molecular sieves can be an effective way to remove trace amounts of water from a reaction mixture and are often used to keep reactions anhydrous.[9] They should be activated by heating under vacuum before use to ensure their water-adsorbing capacity is maximized. It is important to ensure that the molecular sieves are compatible with the reaction components.
Experimental Protocols
Protocol 1: General Procedure for a Water-Sensitive Reaction Using this compound
This protocol outlines the setup for a generic reaction where the hydrolysis of this compound must be minimized.
1. Preparation of Glassware:
- All glassware (reaction flask, condenser, dropping funnel, etc.) should be thoroughly cleaned and then dried in an oven at >120 °C for at least 4 hours, or flame-dried under a stream of inert gas.
- Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[5]
2. Solvent and Reagent Preparation:
- Use commercially available anhydrous solvents. If not available, solvents should be dried using appropriate drying agents and distilled under an inert atmosphere.[2]
- The water content of the solvent can be verified using Karl-Fischer titration.[10][11][12][13][14]
- This compound is hygroscopic and should be stored in a desiccator.[18][19] If it has been exposed to air, it should be dried under vacuum before use.
3. Reaction Setup and Execution:
- Assemble the dried glassware under a continuous flow of inert gas (nitrogen or argon). A Schlenk line or a balloon setup can be used to maintain an inert atmosphere.[1][3][4][6]
- Add the reagents to the reaction flask under a positive pressure of inert gas. Solid reagents should be added quickly, and liquid reagents should be added via a dry syringe.
- Maintain a gentle flow of the inert gas throughout the reaction.
- If necessary, the reaction can be cooled to further reduce the rate of any potential hydrolysis.
Protocol 2: Quantitative Determination of Water in Solvents via Karl Fischer Titration
This protocol provides a general guideline for determining the water content in an organic solvent.
1. Apparatus:
- A Karl Fischer titrator (volumetric or coulometric).
2. Reagents:
- Karl Fischer reagent (commercially available).
- Anhydrous methanol or other suitable solvent for the titration.
3. Procedure:
- Follow the instrument manufacturer's instructions for setting up and calibrating the titrator.
- Add the anhydrous solvent to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to eliminate any residual water in the solvent and the vessel.
- Accurately measure a known volume or weight of the solvent to be tested and inject it into the titration vessel.
- Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
- The instrument will calculate the water content, typically in parts per million (ppm) or percentage.[10][11][12][13][14]
Data Presentation
While specific kinetic data for the hydrolysis of this compound was not found in the provided search results, the following table summarizes the typical water content of common organic solvents, highlighting the importance of using anhydrous grades for water-sensitive reactions.
| Solvent | Typical Water Content (ppm) in Standard Grade | Typical Water Content (ppm) in Anhydrous Grade |
| Dichloromethane (DCM) | ~50-200 | <50 |
| Tetrahydrofuran (THF) | ~50-250 | <50 |
| Toluene | ~50-200 | <50 |
| Acetonitrile | ~100-500 | <50 |
| Methanol | ~100-1000 | <50 |
| Ethanol | ~1000-5000 | <50 |
Note: Actual water content can vary significantly based on the supplier, grade, and handling of the solvent.
Visualizations
Caption: Experimental workflow for preventing hydrolysis.
Caption: Chemical pathway of TEA·HBr hydrolysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. "The Kinetic Study On The Effects Of Mixed Aqueous-Organic Solvents On " by Azhar Ariffin, M.N. Khan et al. [knova.um.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. mt.com [mt.com]
- 11. metrohm.com [metrohm.com]
- 12. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. reddit.com [reddit.com]
- 16. Page loading... [wap.guidechem.com]
- 17. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 18. tutorchase.com [tutorchase.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions Involving Triethylamine Hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of triethylamine (B128534) hydrobromide (TEA·HBr) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is triethylamine hydrobromide and why is it present in my reaction?
This compound (TEA·HBr) is a salt formed from the reaction between the base triethylamine (TEA) and hydrogen bromide (HBr). In many organic reactions, HBr is generated as a byproduct. Triethylamine is often added as an "acid scavenger" to neutralize this acid, preventing it from causing unwanted side reactions or degrading the desired product. This neutralization reaction produces the TEA·HBr salt, which then needs to be removed during product purification.
Q2: What are the primary methods for removing this compound from a reaction mixture?
The most common methods for removing TEA·HBr leverage its solubility properties. The three primary techniques are:
-
Aqueous Workup (Washing): Since TEA·HBr is highly soluble in water, washing the organic reaction mixture with water or an aqueous solution will extract the salt into the aqueous phase.[1][2][3][4]
-
Filtration: If the reaction is conducted in a solvent in which TEA·HBr is insoluble (e.g., diethyl ether, THF), the salt will precipitate as a solid and can be easily removed by filtration.[5][6][7]
-
Solvent Trituration/Precipitation: This involves adding an "anti-solvent" in which your product is soluble but TEA·HBr is not, causing the salt to precipitate. The solid salt is then filtered off.
Troubleshooting Guide
Q3: My product is sensitive to water. How can I remove TEA·HBr without an aqueous workup?
For moisture-sensitive compounds, non-aqueous methods are essential.
-
Method 1: Direct Filtration. The most straightforward approach is to use a reaction solvent in which TEA·HBr is insoluble. Solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are often used because the salt will precipitate out of the reaction mixture and can be removed by simple filtration.[5][6][7]
-
Method 2: Solvent Swap & Filtration. If your reaction requires a solvent in which TEA·HBr is soluble (like dichloromethane (B109758) or chloroform), you can first remove the reaction solvent under reduced pressure. Then, add a solvent in which your product is soluble but the salt is not (e.g., diethyl ether). This will cause the salt to precipitate, allowing for its removal by filtration.[6]
Q4: I'm performing an aqueous workup and have formed a persistent emulsion. What should I do?
Emulsions are a common issue when washing organic layers with aqueous solutions. Here are several techniques to break them:
-
Add Brine: Wash the emulsified mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.[8]
-
Allow it to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for an extended period will allow the layers to separate.[6]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method for separating the layers.[6]
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break it up.[6]
Q5: The this compound salt is not precipitating from my organic solvent. How can I encourage it to precipitate?
If the salt remains dissolved, it is likely because it has some solubility in your chosen solvent.
-
Add an Anti-Solvent: Gradually add a non-polar solvent in which TEA·HBr is known to be insoluble, such as diethyl ether, hexane, or heptane.[6] This will decrease the overall polarity of the solvent system and force the salt to precipitate.
-
Cool the Mixture: Lowering the temperature of the reaction mixture can reduce the solubility of the salt and induce precipitation.[6]
-
Concentrate the Solution: Reducing the volume of the solvent by rotary evaporation will increase the concentration of the salt, which may cause it to exceed its solubility limit and precipitate.[6]
Q6: My product is also soluble in water. How can I separate it from the TEA·HBr?
This is a challenging purification scenario.
-
Solvent-Solvent Extraction: You may be able to selectively extract your product into an organic solvent that is immiscible with water, while the TEA·HBr remains in the aqueous phase. This may require multiple extractions.
-
Column Chromatography: If other methods fail, purification by column chromatography may be necessary. It is important to note that TEA·HBr can sometimes streak on silica (B1680970) gel. A common technique is to pre-treat the crude material by dissolving it in a minimal amount of a strong solvent (like methanol), adding silica gel to make a slurry, and then concentrating it to dryness. This dry-loaded sample can then be purified by column chromatography.[6]
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility |
| Water | Soluble[1][2][3][4] |
| Ethanol | Soluble[1][9] |
| Chloroform | Soluble[1][3][4] |
| Methanol | Soluble |
| Dichloromethane (DCM) | Soluble |
| Tetrahydrofuran (THF) | Insoluble[5][7] |
| Diethyl Ether | Insoluble[6] |
| n-Heptane | Insoluble[9] |
| Toluene | Insoluble[9] |
Experimental Protocols
Protocol 1: Removal by Aqueous Workup
This protocol is suitable for water-insensitive products in water-immiscible organic solvents (e.g., Dichloromethane, Ethyl Acetate).
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water to the funnel. To ensure any excess triethylamine free base is converted to the water-soluble salt, a dilute acid wash (e.g., 1N HCl) can be performed before the water wash.[6][10]
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the washing procedure (steps 2-4) two more times with deionized water.
-
Finally, wash the organic layer with an equal volume of saturated brine to help remove any remaining dissolved water.[8]
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Removal by Filtration
This protocol is ideal for reactions performed in solvents where TEA·HBr is insoluble (e.g., THF, Diethyl Ether).
-
Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the salt.[6]
-
Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Pour the reaction mixture into the funnel and apply a vacuum to filter off the solid TEA·HBr.
-
Wash the collected solid salt in the funnel with a small amount of cold solvent to recover any product that may have adhered to it.
-
Combine the filtrate and the washings. This solution contains your desired product.
-
Remove the solvent from the filtrate under reduced pressure to isolate the product.
Mandatory Visualization
Caption: Workflow for Aqueous Removal of TEA·HBr.
Caption: Workflow for TEA·HBr Removal by Filtration.
Caption: Decision Tree for TEA·HBr Removal.
References
- 1. This compound | 636-70-4 [chemicalbook.com]
- 2. CAS 636-70-4: Triethylammonium bromide | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 636-70-4 [m.chemicalbook.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 9. guidechem.com [guidechem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
A Comparative Guide to Triethylamine Hydrobromide and DIEA as Bases in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of base is a critical parameter that can significantly influence reaction efficiency, product yield, and purity. Among the myriad of available bases, tertiary amines such as triethylamine (B128534) and N,N-diisopropylethylamine (DIEA or Hünig's base) are workhorses in a variety of transformations, including peptide coupling and esterification. While often used to scavenge acidic byproducts, their inherent properties dictate their suitability for specific applications. This guide provides an objective, data-driven comparison of triethylamine, often generated in situ from its salt triethylamine hydrobromide, and DIEA, to aid researchers in making informed decisions for their synthetic strategies.
Core Physicochemical and Performance Characteristics
A fundamental understanding of the properties of each base is crucial for predicting their behavior in a reaction. Triethylamine is a less sterically hindered tertiary amine compared to the bulky isopropyl groups of DIEA.[1] This structural difference has profound implications for their basicity and nucleophilicity.
| Property | Triethylamine (from this compound) | N,N-Diisopropylethylamine (DIEA) | References |
| pKa of Conjugate Acid | ~10.75 | ~11.5 | [2] |
| Steric Hindrance | Low | High | [1] |
| Nucleophilicity | Moderate | Low (Non-nucleophilic) | [1] |
| Boiling Point | 89-90 °C (Triethylamine) | 127 °C | [2] |
| Common Applications | Acylation, Esterification, Amidation, Swern Oxidations | Peptide Synthesis, Alkylation, Reactions sensitive to nucleophilic side reactions | [3][4][5] |
Key Insight: The higher steric hindrance of DIEA renders it a non-nucleophilic base, a desirable characteristic in reactions where the base could otherwise compete with the desired nucleophile, leading to unwanted side products.[1] Triethylamine, being more accessible, exhibits greater nucleophilicity.[2]
Performance in Key Organic Reactions: A Data-Driven Comparison
The practical utility of a base is best assessed by its performance in specific chemical transformations. Below, we compare the efficacy of triethylamine and DIEA in two common and critical reactions in organic synthesis: peptide coupling and esterification.
Peptide Bond Formation
In solid-phase peptide synthesis (SPPS), the choice of base is critical to prevent side reactions and ensure high coupling efficiency and stereochemical integrity.
| Reaction | Base | Coupling Reagent | Yield/Purity | Racemization | References |
| Solid-Phase Synthesis of a model tripeptide (D-Tyr-L-Lys-L-Trp) | DIEA | HBTU/HOBt | High Purity | Low (<0.4% per cycle) | [6][7][8] |
| Solution-Phase Peptide Coupling | Triethylamine | TBTU | Good Yields | Higher potential for racemization compared to DIEA | [9][10] |
Analysis: DIEA is generally the preferred base in modern solid-phase peptide synthesis.[11] Its low nucleophilicity minimizes side reactions, such as the capping of the growing peptide chain, and helps to suppress racemization, a critical factor in maintaining the biological activity of the final peptide.[12] While triethylamine can be used, particularly in solution-phase synthesis, its higher nucleophilicity can sometimes lead to undesired byproducts.[9]
Esterification
The formation of esters from carboxylic acids and alcohols is a fundamental reaction in organic chemistry. The role of the tertiary amine base is to neutralize the acid catalyst or acidic byproducts.
| Reaction | Carboxylic Acid | Alcohol | Base | Yield | References |
| Esterification | Benzoic Acid | Methanol (B129727) | Triethylamine | Good | [3] |
| Esterification | Various Carboxylic Acids | Various Alcohols | DIEA | High | [13] |
Analysis: Both triethylamine and DIEA can be effectively used in esterification reactions.[3][13] The choice between the two often depends on the specific substrates and reaction conditions. In cases where the alcohol or other components of the reaction mixture are sensitive to nucleophilic attack, the non-nucleophilic nature of DIEA offers a distinct advantage.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful synthesis. Below are representative protocols for peptide coupling and esterification utilizing these bases.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using DIEA
This protocol describes a standard coupling cycle in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide resin
-
N-α-Fmoc protected amino acid (3 equivalents)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (3.5-4 equivalents)
-
Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[11]
-
Amino Acid Coupling: a. In a separate vessel, dissolve the N-α-Fmoc protected amino acid and HBTU in DMF. b. Add DIEA to the solution and stir for 10-20 seconds to pre-activate the amino acid.[11] c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 30 minutes to facilitate coupling.[6]
-
Washing: After the coupling reaction is complete, drain the solution and wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Solution-Phase Esterification of Benzoic Acid using Triethylamine
This protocol outlines the synthesis of methyl benzoate.
Materials:
-
Benzoic acid (1 equivalent)
-
Thionyl chloride (1.2 equivalents)
-
Methanol (excess)
-
Triethylamine (1.2 equivalents)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve benzoic acid in DCM. Cool the solution in an ice bath.
-
Slowly add thionyl chloride to the solution. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of benzoyl chloride.
-
Esterification: In a separate flask, dissolve methanol and triethylamine in DCM and cool in an ice bath.
-
Slowly add the prepared benzoyl chloride solution to the methanol and triethylamine mixture.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess triethylamine and triethylamine hydrochloride. Then, wash with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl benzoate. The product can be further purified by distillation or column chromatography.
Logical Framework for Base Selection
The decision to use triethylamine (from its hydrobromide salt) or DIEA is a multifactorial process. The following diagram illustrates the key considerations:
Caption: A decision-making workflow for selecting between triethylamine and DIEA.
Conclusion
Both triethylamine (often from this compound) and DIEA are invaluable bases in the synthetic organic chemist's toolbox. The primary determinant for choosing between them lies in the steric hindrance and resulting nucleophilicity. For reactions sensitive to nucleophilic attack by the base, such as in modern peptide synthesis where minimizing side reactions and racemization is paramount, the sterically hindered, non-nucleophilic DIEA is the superior choice. In contrast, for many other transformations where nucleophilicity is not a major concern, the less hindered and more basic triethylamine provides an effective and often more economical option. Careful consideration of the reaction mechanism and the nature of the substrates, as outlined in this guide, will enable researchers to select the optimal base to achieve their desired synthetic outcomes with high efficiency and purity.
References
- 1. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 2. bdmaee.net [bdmaee.net]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. grokipedia.com [grokipedia.com]
- 6. rsc.org [rsc.org]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Triethylamine Hydrobromide and Other Amine Hydrohalide Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of triethylamine (B128534) hydrobromide and other related amine hydrohalide catalysts in key organic transformations. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to be an invaluable resource for selecting the optimal catalyst for your specific synthetic needs.
Introduction to Amine Hydrohalide Catalysis
Amine hydrohalides are salts formed from an amine and a hydrogen halide. In catalysis, they can act as a source of the amine (a base or nucleophile), the hydrogen halide (an acid), or the halide ion (a nucleophile), or they can function as phase-transfer catalysts.[1][2] Their versatility makes them effective in a wide range of organic reactions, from condensations and additions to esterifications and rearrangements.
Triethylamine hydrobromide (Et₃N·HBr) is a widely used catalyst due to the strong basicity and nucleophilicity of the parent triethylamine.[2] This guide compares its performance with other common amine-based catalysts, such as pyridinium (B92312) and DABCO (1,4-diazabicyclo[2.2.2]octane) hydrohalides, to provide a clear picture of their respective strengths and weaknesses in different reaction contexts.
Performance Comparison in Key Organic Reactions
The catalytic efficacy of amine hydrohalides is highly dependent on the specific reaction, substrates, and conditions. Below is a comparative analysis of this compound and its alternatives in several common transformations.
Esterification and Acylation Reactions
In acylation reactions, tertiary amines are frequently used as catalysts to activate the acylating agent and scavenge the HX byproduct. The following data compares triethylamine with pyridine (B92270) in two different acylation reactions.
Table 1: Comparison of Triethylamine and Pyridine in Acylation Reactions
| Reaction | Catalyst | Product Yield (%) | Reference |
| Synthesis of 4-benzoyloxy-3-methoxycinnamic acid from ferulic acid and benzoyl chloride | Triethylamine | 71.8% | [3] |
| Pyridine | 65.3% | [3] | |
| Synthesis of 2-phenyl-benzo[d][1][4]oxazin-4-one from anthranilic acid and benzoyl chloride | Pyridine | ~90% | [5] |
| Triethylamine | Lower than pyridine | [5] |
As the data indicates, the choice between triethylamine and pyridine can have a significant impact on the reaction outcome. Triethylamine proved to be the superior catalyst in the synthesis of 4-benzoyloxy-3-methoxycinnamic acid, likely due to its stronger basicity which facilitates the deprotonation of the phenolic hydroxyl group.[3] In contrast, pyridine was more effective in the synthesis of the oxazinone derivative, suggesting that factors other than simple basicity, such as the electronic properties of the catalyst, can play a crucial role.[5]
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an α,β-unsaturated electron-withdrawing group that is typically catalyzed by a tertiary amine or phosphine. While direct data for this compound is limited, comparisons between different tertiary amine catalysts are informative.
Table 2: Comparison of Tertiary Amine Catalysts in the Baylis-Hillman Reaction
| Reaction | Catalyst | Reaction Time | Product Yield | Reference |
| Aza-Baylis-Hillman Reaction (General) | DABCO | Varies | Good to High | [1] |
| Baylis-Hillman Reaction (General) | DBU | Faster than DABCO | High | [6] |
In the context of the Baylis-Hillman reaction, tertiary amines like DABCO are commonly employed.[1] However, studies have shown that other tertiary amines, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can offer significantly faster reaction rates.[6] This suggests that for reactions where triethylamine or its hydrobromide salt are considered, exploring other tertiary amine catalysts could lead to improved efficiency.
Experimental Protocols
General Procedure for the Synthesis of 4-benzoyloxy-3-methoxycinnamic acid[3]
-
To a solution of 4-hydroxy-3-methoxycinnamic acid (ferulic acid) in a suitable solvent, add benzoyl chloride.
-
Add a catalytic amount of either triethylamine or pyridine.
-
The reaction mixture is then subjected to microwave irradiation at a specified power (e.g., 540 watts) for a designated time.
-
After completion, the reaction mixture is cooled, and the product is isolated, for example, by precipitation and filtration.
-
The crude product is then purified, typically by recrystallization, and characterized by standard analytical techniques (e.g., melting point, TLC, FT-IR, and ¹H-NMR).
Visualizing Catalytic Processes
The following diagrams illustrate a general workflow for catalyst screening and a simplified mechanism for tertiary amine-catalyzed acylation.
Conclusion
The selection of an appropriate amine hydrohalide catalyst is a critical parameter in the optimization of many organic reactions. While this compound is a robust and widely applicable catalyst, this guide demonstrates that its performance is not universally optimal. In acylation reactions, the choice between triethylamine and pyridine can lead to significantly different yields depending on the specific substrates involved.[3][5] For other transformations like the Baylis-Hillman reaction, exploring alternative tertiary amines such as DABCO or DBU may offer advantages in terms of reaction rate and efficiency.[1][6]
Researchers and process chemists are encouraged to consider the specific demands of their reaction—including the basicity, nucleophilicity, and steric properties of the amine catalyst—and to perform a screening of several candidates to identify the most effective catalyst for their system. The data and protocols provided herein serve as a foundational resource for making these informed decisions.
References
- 1. Triethylammonium Bromide| [benchchem.com]
- 2. This compound | 636-70-4 | Benchchem [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Effects of cetyltrimethylammonium bromide on reactions catalyzed by maxizymes, a novel class of metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
A Comparative Guide to Catalysts in Chromene Synthesis: Moving Beyond Triethylamine Hydrobromide
For researchers, scientists, and drug development professionals, the synthesis of chromene derivatives is a critical step in the discovery of new therapeutic agents. While triethylamine (B128534) and its salts, like triethylamine hydrobromide, have been traditionally employed as catalysts in these reactions, the quest for more efficient, environmentally friendly, and versatile methods has led to the exploration of a wide range of alternative catalysts. This guide provides an objective comparison of the performance of several key alternative catalysts against the established triethylamine-catalyzed method, supported by experimental data and detailed protocols.
The synthesis of 2-amino-4H-chromenes, a particularly important class of chromene derivatives, is often achieved through a one-pot, three-component reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a phenolic compound. The choice of catalyst is pivotal to the success of this reaction, influencing yield, reaction time, and overall efficiency.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts in the synthesis of 2-amino-4H-chromene derivatives, providing a clear comparison of their efficacy under different reaction conditions.
| Catalyst | Representative Substrates | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Triethylamine | β-naphthol, trans-β-nitrostyrene, formalin | 80 °C, Solvent-free | Not Specified | Good | [1] |
| Silver Nanoparticles (AgNPs) | Substituted benzaldehydes, malononitrile (B47326), resorcinol (B1680541) | Room Temperature, Water | 1.5 - 2.5 hours | 88 - 95 | [2] |
| Copper-functionalized Magnetic Nanoparticles (MNPs@Cu) | Aromatic aldehydes, malononitrile, 4-hydroxycoumarin (B602359) | 90 °C, Solvent-free | 25 - 45 minutes | 85 - 96 | [3] |
| Supported Ionic Liquid Catalyst (SILC) | Aromatic aldehydes, malononitrile, dimedone | 80 °C, Solvent-free | 10 - 20 minutes | 90 - 98 | [4][5] |
| L-Proline | Aromatic aldehydes, malononitrile, resorcinol | 60 °C, EtOH:H2O (1:1) | 15 - 30 minutes | 88 - 96 | [6] |
| Melamine | Aromatic aldehydes, malononitrile, naphthols/resorcinol | 120 °C, Solvent-free | 5 - 15 minutes | 92 - 98 | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of 2-amino-4H-chromenes using the aforementioned catalysts are provided below.
General Procedure using Triethylamine
A mixture of β-naphthol (1 mmol), trans-β-nitrostyrene (1 mmol), and 37% formalin solution (1.2 mmol) is heated at 80°C in the presence of a catalytic amount of triethylamine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically purified by column chromatography to yield the desired benzo[f]chromene derivative.[1]
General Procedure using Silver Nanoparticles (AgNPs)
In a round-bottom flask, a mixture of a substituted benzaldehyde (B42025) (1 mmol), malononitrile (1 mmol), resorcinol (1 mmol), and silver nanoparticles (0.07 mmol) is stirred in water (5 mL) at room temperature. The reaction is monitored by TLC. After completion, the solid product is filtered, washed with water, and recrystallized from ethanol (B145695) to afford the pure 2-amino-4H-chromene.[2]
General Procedure using Copper-functionalized Magnetic Nanoparticles (MNPs@Cu)
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), 4-hydroxycoumarin (1 mmol), and MNPs@Cu catalyst (10 mg) is stirred at 90°C under solvent-free conditions. The reaction progress is monitored by TLC. After completion, the reaction mixture is washed with water and the product is recrystallized from ethanol. The magnetic catalyst can be recovered using an external magnet.[3]
General Procedure using a Supported Ionic Liquid Catalyst (SILC)
An aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and the supported ionic liquid catalyst are mixed and heated at 80°C under solvent-free conditions. The reaction is monitored by TLC. Upon completion, the product is typically purified by recrystallization.[4][5]
Reaction Mechanisms and Workflows
The synthesis of 2-amino-4H-chromenes generally proceeds through a cascade of reactions, the mechanism of which can be influenced by the catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. One-pot synthesis of various 2-amino-4H-chromene derivatives using a highly active supported ionic liquid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jmchemsci.com [jmchemsci.com]
- 7. echemcom.com [echemcom.com]
Illuminating Reaction Pathways: A Comparative Guide to Mechanistic Validation Using Triethylamine Hydrobromide
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of a chemical reaction is paramount for optimization, scalability, and safety. Triethylamine (B128534) hydrobromide, a versatile and readily available tertiary amine salt, has emerged as a valuable tool in the chemist's arsenal (B13267) for probing and validating reaction mechanisms. This guide provides an objective comparison of its application in mechanistic studies against alternative methods, supported by experimental data and detailed protocols.
Triethylamine hydrobromide (Et₃N·HBr) can influence reaction pathways through various modes of action, including acting as a general acid catalyst, a phase-transfer catalyst, or by modulating the ionic strength of the reaction medium. Its utility in mechanistic validation often lies in observing how its presence or modification affects reaction kinetics, product distribution, and stereoselectivity.
Probing Reaction Mechanisms with this compound: A Case Study in Elimination Reactions
A key area where the influence of triethylammonium (B8662869) salts can be observed is in the study of elimination reactions, particularly the bimolecular elimination (E2) pathway. The nature of the transition state in E2 reactions can be finely tuned by the base, substrate, and leaving group. While triethylamine itself is a base, its conjugate acid, the triethylammonium ion (present in this compound), can play a crucial role in the reaction environment.
One powerful technique for investigating the transition state of E2 reactions is the measurement of the kinetic isotope effect (KIE). The KIE compares the rate of a reaction using a substrate with a heavier isotope (e.g., deuterium) at a specific position to the rate of the same reaction with the lighter isotope (e.g., hydrogen). A significant KIE (kH/kD > 1) indicates that the bond to the isotope is being broken in the rate-determining step of the reaction.
In a study investigating the effect of the amine leaving group on the E2 transition state of 1-phenylethylammonium ions, a series of quaternary ammonium (B1175870) salts, including one with triethylamine as the leaving group, were reacted with sodium ethoxide in ethanol (B145695).[1][2] The primary hydrogen-deuterium KIE (kH/kD) was measured for each reaction.
Experimental Protocol: Kinetic Isotope Effect Measurement in an E2 Reaction
Objective: To determine the primary hydrogen-deuterium kinetic isotope effect (kH/kD) for the E2 elimination of a 1-phenylethylammonium salt with triethylamine as the leaving group.
Materials:
-
(1-Phenylethyl)triethylammonium bromide and its β-deuterated analogue
-
Sodium ethoxide solution in ethanol (standardized)
-
Ethanol (anhydrous)
-
Quenching solution (e.g., dilute HCl)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Reaction Setup: In separate, temperature-controlled reaction vessels, solutions of the non-deuterated and β-deuterated (1-phenylethyl)triethylammonium bromide in anhydrous ethanol are prepared. An internal standard is added to each solution.
-
Initiation: A standardized solution of sodium ethoxide in ethanol, pre-equilibrated to the reaction temperature, is added to each reaction vessel to initiate the elimination reaction.
-
Sampling and Quenching: At timed intervals, aliquots are withdrawn from each reaction mixture and immediately quenched by adding them to a solution that neutralizes the base (e.g., dilute HCl).
-
Analysis: The quenched samples are analyzed by gas chromatography (GC) to determine the concentration of the styrene (B11656) product relative to the internal standard.
-
Data Analysis: The rate constants for the elimination reactions of the non-deuterated (kH) and deuterated (kD) substrates are determined by plotting the concentration of the product versus time. The KIE is then calculated as the ratio kH/kD.
Data Presentation: Comparative Kinetic Isotope Effects
| Leaving Group Amine | pKa of Conjugate Acid | Rate Constant (k_elim) x 10⁵ (s⁻¹) | kH/kD |
| Trimethylamine | 9.80 | 1.2 | 5.03[1][2] |
| N-Methylpiperidine | 10.08 | 2.5 | 5.26[1][2] |
| N-Methyldiethylamine | 10.27 | 3.8 | 5.40[1][2] |
| Triethylamine | 10.75 | 6.3 | 5.83 [1][2] |
| N,N-Dimethylbenzylamine | 8.96 | 7.1 | 5.85[1][2] |
| Tripropylamine | 10.66 | 10.2 | 5.42[1][2] |
| N,N-Diethylbenzylamine | 9.53 | 15.5 | 4.67[1][2] |
Data adapted from a study on the E2 reaction of 1-phenylethylammonium ions with sodium ethoxide in ethanol.[1][2]
The data reveals a non-linear relationship between the basicity of the leaving group amine and the reaction rate, suggesting that steric effects play a significant role.[2] Notably, the kH/kD value for the reaction with triethylamine as the leaving group is among the highest, indicating a highly symmetric transition state where the C-H bond breaking and C-N bond breaking are well-balanced.[1][2] This type of systematic study, by comparing a series of related compounds including the triethylammonium derivative, allows for a detailed mapping of the E2 transition state landscape.
Alternative Methods for Reaction Mechanism Validation
While this compound offers a valuable probe, a comprehensive mechanistic investigation often employs a combination of techniques. Here, we compare its utility with other common methods.
Alternative Bases and Salts
The choice of base or salt can significantly influence the outcome of a reaction, providing mechanistic clues.
-
Sterically Hindered Bases: Bulky bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) can alter the regioselectivity of elimination reactions, favoring the formation of the less substituted (Hofmann) product over the more substituted (Zaitsev) product.[3] This is attributed to steric hindrance, where the bulky base preferentially abstracts a less sterically hindered proton. Comparing the product distribution with a less hindered base like triethylamine can help elucidate the steric environment of the transition state.
-
Non-coordinating Bases: Bases like 2,6-lutidine or proton sponge are sterically hindered and have low nucleophilicity. Their use can help differentiate between mechanisms where the base acts solely as a proton abstractor versus those where it might also act as a nucleophile.
-
Other Amine Hydrohalides: Comparing the effects of different amine hydrohalides (e.g., pyridine (B92270) hydrochloride, diisopropylethylamine hydrobromide) with varying acidities and steric profiles can help to dissect the roles of general acid catalysis and steric hindrance.
Isotope Labeling Studies
As demonstrated with the KIE, isotopic labeling is a powerful tool. Beyond deuterium, other isotopes can be employed:
-
¹³C and ¹⁵N Labeling: These stable isotopes can be incorporated into the reactants, and their fate can be traced in the products using NMR spectroscopy or mass spectrometry. This provides unambiguous evidence for bond-forming and bond-breaking events.
-
Kinetic Isotope Effect (KIE): As detailed above, the KIE is a sensitive probe of the rate-determining step and transition state geometry.[4][5]
Spectroscopic Techniques for Intermediate Detection
Directly observing reaction intermediates provides compelling evidence for a proposed mechanism.
-
NMR Spectroscopy: Low-temperature NMR can be used to detect and characterize transient intermediates that are stable at reduced temperatures.
-
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify charged intermediates in a reaction mixture.[6]
-
In-situ IR and Raman Spectroscopy: These techniques can monitor the disappearance of reactants and the appearance of products and intermediates in real-time, providing kinetic and structural information.
Computational Chemistry
Theoretical calculations are increasingly used to complement experimental studies.
-
Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and predict kinetic isotope effects. This allows for a comparison of different possible mechanisms and can guide experimental design.
Visualizing Mechanistic Concepts
To further clarify the concepts discussed, the following diagrams illustrate key principles in reaction mechanism validation.
Caption: Generalized E2 reaction mechanism highlighting the concerted nature of the transition state.
Caption: Energy profile illustrating the kinetic isotope effect (KIE) in a reaction involving C-H/C-D bond cleavage.
Conclusion
The validation of a reaction mechanism is a multifaceted endeavor that relies on the careful application and interpretation of various experimental and theoretical techniques. This compound serves as a practical and informative tool in this process, particularly for probing steric and electronic effects in the transition state. By comparing its influence on a reaction with that of other bases, salts, and by integrating techniques such as kinetic isotope effect studies and spectroscopic analysis, researchers can build a robust and comprehensive understanding of the reaction pathway. This knowledge is fundamental to advancing the fields of chemical synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Trapping of an intermediate in the reaction catalyzed by flavin-dependent thymidylate synthase (FDTS) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triethylamine Hydrobromide and Triethylamine Hydrochloride for Researchers
For drug development professionals, researchers, and scientists, the choice between triethylamine (B128534) hydrobromide (TEA·HBr) and triethylamine hydrochloride (TEA·HCl) can be pivotal for reaction success. While both are ammonium (B1175870) salts derived from the versatile organic base triethylamine, their distinct counter-ions—bromide and chloride—impart subtle yet significant differences in their physicochemical properties and applications.
This guide provides an objective, data-driven comparison of these two essential reagents. We will delve into their properties, applications, and provide a foundational experimental protocol where these salts are commonly employed.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between triethylamine hydrobromide and triethylamine hydrochloride lies in the halide anion. This variation influences molecular weight, melting point, and to some extent, solubility profiles. The pKa of the parent base, triethylamine, dictates the pH range in which these salts can effectively act as buffers. The pKa of protonated triethylamine is approximately 10.75.[1][2]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Triethylamine Hydrochloride |
| Molecular Formula | C₆H₁₆BrN[3][4] | C₆H₁₆ClN[5] |
| Molecular Weight | 182.10 g/mol [6][7] | 137.65 g/mol [5][8] |
| Appearance | White to off-white crystalline powder or flakes[6][9] | White crystalline powder[8] |
| Melting Point | 246-248 °C[3][6][10] | 260-261 °C (decomposes)[1][8][11] |
| Solubility in Water | Soluble[6][9][12] | Very soluble (1440 g/L at 20 °C)[5][13] |
| Solubility in Organics | Soluble in alcohol and chloroform[6][9][12] | Soluble in ethanol (B145695) and chloroform; insoluble in ether[11][13] |
| Hygroscopicity | Hygroscopic[14] | Hygroscopic[5] |
Synthesis and Formation
Both salts are typically formed through a straightforward acid-base neutralization reaction. Triethylamine, a liquid base, is reacted with either hydrobromic acid (HBr) or hydrochloric acid (HCl), often in a suitable solvent like acetone, to precipitate the corresponding salt.[3][9] Precise stoichiometric control (1:1 molar ratio) is crucial to ensure a pure product free from starting materials.[3]
Caption: General synthesis pathway for triethylammonium halide salts.
Comparative Applications in Research
While often used interchangeably as acid scavengers, their specific applications can diverge based on the requirements of the chemical system.
-
Organic Synthesis: Both salts are byproducts when triethylamine is used as a base to neutralize acids generated in reactions, such as the formation of esters and amides from acyl chlorides.[1] They are also employed in dehydrohalogenation and Swern oxidations.[1] this compound has specific uses in preparing compounds like dimethyl-alpha-diethylaminomaleate and triphenylpropargylphosphonium bromide.
-
Catalysis: this compound is noted for its use as a phase transfer catalyst, which is essential for facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[14]
-
Chromatography: Triethylamine hydrochloride is frequently used as an ion-interaction reagent in ion interaction chromatography and as a competing base in reverse-phased high-performance liquid chromatography (HPLC) for the separation of acidic, basic, and neutral drugs.[1][11][13]
-
Biochemistry: The hydrochloride salt is specifically mentioned as a reagent for protein purification.[13]
The choice between the two can be influenced by the desired solubility of the resulting salt in the reaction medium. For instance, if the removal of the salt by filtration is desired, a solvent system where the salt is poorly soluble would be chosen.
Experimental Protocol: Acylation of an Amine
This protocol details a general procedure where either TEA·HBr or TEA·HCl is formed in situ when triethylamine is used as an acid scavenger. This is a common application in drug development and synthetic chemistry.
Objective: To synthesize an amide from an amine and an acyl chloride using triethylamine as an acid scavenger.
Materials:
-
Primary or secondary amine
-
Acyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and standard glassware
Workflow Diagram:
Caption: Experimental workflow for a typical acylation reaction.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. During this step, a precipitate of triethylammonium chloride or bromide will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. This removes the triethylammonium salt and any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Conclusion
This compound and triethylamine hydrochloride are highly similar and often interchangeable salts. The primary distinction arises from the halide counter-ion, which affects molecular weight, melting point, and solubility.
-
Choose Triethylamine Hydrochloride when working on applications like HPLC mobile phase modification or specific protein purification protocols where its use is well-documented.[13] Its lower molecular weight is also a minor consideration in calculating mass balances.
-
Choose this compound for specific synthetic routes where it is cited, or in applications like phase transfer catalysis where the bromide ion may offer advantages.[14]
For most general applications in organic synthesis as an acid scavenger, the choice between the two is often dictated by cost, availability, and historical lab preference, as their chemical reactivity in this context is nearly identical. Researchers should, however, consider the solubility of the respective salt in their specific reaction solvent to simplify purification.
References
- 1. Triethylamine - Wikipedia [en.wikipedia.org]
- 2. pKa of Triethylamine [vcalc.com]
- 3. This compound | 636-70-4 | Benchchem [benchchem.com]
- 4. This compound | C6H16BrN | CID 12493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. molekula.com [molekula.com]
- 8. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 636-70-4 [chemicalbook.com]
- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. Triethylamine hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. CAS 636-70-4: Triethylammonium bromide | CymitQuimica [cymitquimica.com]
Assessing the Efficiency of Triethylamine as a Precursor for In-Situ Phase Transfer Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of phase transfer catalysis (PTC), the selection of an appropriate catalyst is paramount to optimizing reaction efficiency, yield, and cost-effectiveness. While quaternary ammonium (B1175870) salts such as Tetrabutylammonium (B224687) Bromide (TBAB) are widely utilized as pre-formed, reliable phase transfer catalysts, an alternative approach involves the in-situ generation of the catalyst from a tertiary amine precursor. This guide provides a comparative assessment of the efficiency of using triethylamine (B128534) as a precursor for the in-situ formation of a phase transfer catalyst against the use of a conventional, pre-formed catalyst like TBAB.
The core principle of the in-situ approach is the reaction of triethylamine with an alkylating agent present in the reaction mixture to form a quaternary ammonium salt, which then functions as the phase transfer catalyst.[1] This method can potentially offer advantages in terms of cost and convenience. However, it also introduces variables that can impact the overall reaction performance. This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the most suitable catalytic strategy for their specific synthetic needs.
Comparative Performance: In-Situ vs. Pre-formed Catalysts
Table 1: Comparison of Catalytic Systems for Williamson Ether Synthesis
| Parameter | In-Situ Catalyst Generation (Triethylamine + Benzyl (B1604629) Chloride) | Pre-formed Catalyst (Tetrabutylammonium Bromide - TBAB) |
| Catalyst | Benzyltriethylammonium chloride (formed in-situ) | Tetrabutylammonium bromide |
| Typical Reaction | O-alkylation of phenols | O-alkylation of phenols, N-alkylation of amides/imides, C-alkylation |
| Reported Yield | High yields are achievable, but can be variable.[2] | Generally high and reproducible yields (e.g., >90% for many reactions).[3] |
| Reaction Time | May require longer reaction times to allow for catalyst formation. | Typically shorter and more predictable reaction times. |
| Cost-Effectiveness | Potentially more cost-effective due to the lower cost of triethylamine. | Higher initial cost for the pre-formed catalyst. |
| Convenience | One-pot procedure without the need to isolate the catalyst. | Requires handling and addition of the solid catalyst. |
| Side Reactions | Potential for side reactions involving triethylamine (e.g., dehydrohalogenation).[1] | Generally cleaner reactions with fewer catalyst-related side products. |
Experimental Protocols
To provide a practical basis for comparison, the following are representative experimental protocols.
Protocol 1: Williamson Ether Synthesis using a Pre-formed Catalyst (TBAB)
This protocol is a generalized procedure for the O-alkylation of a phenol (B47542) using tetrabutylammonium bromide (TBAB) as the phase transfer catalyst.
Reaction: Phenol + n-Butyl Bromide → n-Butyl Phenyl Ether
Materials:
-
Phenol
-
n-Butyl Bromide
-
Sodium Hydroxide (B78521) (50% aqueous solution)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
Procedure:
-
To a solution of the phenol and TBAB (typically 1-5 mol%) in toluene, add a 50% w/w aqueous solution of sodium hydroxide.
-
Add the n-butyl bromide to the vigorously stirred biphasic mixture.
-
Heat the reaction mixture to 70-80°C and maintain vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
The product, n-butyl phenyl ether, is then isolated, for example, by distillation under reduced pressure.
Protocol 2: In-Situ Generation of Benzyltriethylammonium Chloride
This protocol describes the formation of the phase transfer catalyst from triethylamine and benzyl chloride.[2]
Reaction: Triethylamine + Benzyl Chloride → Benzyltriethylammonium Chloride
Materials:
-
Triethylamine
-
Benzyl Chloride
-
Acetone or a solvent mixture (e.g., toluene, acetone, and dimethylformamide)[4]
Procedure:
-
Dissolve triethylamine in the chosen solvent in a reaction flask equipped with a stirrer and a dropping funnel.
-
Slowly add benzyl chloride to the triethylamine solution while stirring. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture (e.g., to 80°C) and continue stirring for several hours to ensure complete reaction.[2]
-
Upon cooling, the benzyltriethylammonium chloride will precipitate and can be collected by filtration.
Protocol 3: Hypothetical Williamson Ether Synthesis using In-Situ Catalyst Generation
This hypothetical protocol illustrates how the in-situ approach could be applied to the Williamson ether synthesis.
Reaction: 2-Naphthol (B1666908) + Benzyl Chloride → 2-(Benzyloxy)naphthalene
Materials:
-
2-Naphthol
-
Benzyl Chloride (serves as both alkylating agent and catalyst precursor)
-
Triethylamine
-
Sodium Hydroxide (50% aqueous solution)
-
Toluene
Procedure:
-
In a reaction vessel, dissolve 2-naphthol in toluene.
-
Add an aqueous solution of sodium hydroxide to form the sodium 2-naphthoxide.
-
Add triethylamine (catalytic amount, e.g., 1-5 mol%) to the mixture.
-
Add the benzyl chloride to the vigorously stirred biphasic mixture. The benzyl chloride will react with triethylamine to form benzyltriethylammonium chloride in-situ, which then catalyzes the etherification.
-
Heat the reaction mixture to 70-80°C and stir vigorously.
-
Monitor the reaction by TLC.
-
Work-up would be similar to Protocol 1.
Visualizing the Processes
To better understand the workflows and chemical pathways, the following diagrams are provided.
Caption: Comparative experimental workflows for Williamson ether synthesis.
Caption: Logical relationship of in-situ catalyst formation and the PTC cycle.
Conclusion
The use of triethylamine as a precursor for the in-situ generation of a phase transfer catalyst presents a viable and potentially cost-effective alternative to using pre-formed quaternary ammonium salts like TBAB. The primary advantage lies in the convenience of a one-pot procedure and the lower cost of the tertiary amine. However, this approach may be accompanied by challenges such as the potential for side reactions and less predictable reaction kinetics due to the initial catalyst formation step.
For well-established and optimized processes where reproducibility and high, consistent yields are critical, a pre-formed catalyst such as TBAB is often the preferred choice. For exploratory research, process development where cost is a major driver, or when the alkylating agent is suitable for efficient quaternization of triethylamine (e.g., benzyl or allyl halides without β-hydrogens), the in-situ method warrants consideration.[1] Ultimately, the choice of catalytic system should be based on a careful evaluation of the specific reaction, desired outcomes, and economic considerations. Further direct comparative studies are needed to provide more definitive quantitative guidance.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 3. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DD283497A7 - PROCESS FOR PREPARING TRIETHYLBENZYLAMMONIUM CHLORIDE - Google Patents [patents.google.com]
literature review of triethylamine hydrobromide applications in synthesis
Triethylamine (B128534) hydrobromide (Et₃N·HBr), and its parent amine, triethylamine (Et₃N), are ubiquitous reagents in organic synthesis, prized for their efficacy as a base and catalyst in a wide array of chemical transformations. This guide provides a comparative analysis of the performance of triethylamine and its hydrobromide salt against common alternatives in key synthetic applications, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic strategy.
Dehydrohalogenation: A Tale of Steric Hindrance and Base Strength
Dehydrohalogenation, the elimination of a hydrogen halide from a substrate to form an alkene, is a fundamental transformation in organic synthesis. Triethylamine is a commonly employed base for this purpose. Its efficacy is often compared with other non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Diisopropylethylamine (DIPEA).
The choice of base can significantly influence the regioselectivity of the elimination, dictating the formation of the Zaitsev (more substituted) or Hofmann (less substituted) product. While triethylamine is a relatively strong base, its moderate steric bulk can influence the product ratio. In contrast, more sterically hindered bases like DIPEA often favor the formation of the Hofmann product. DBU, being a stronger, non-nucleophilic base, is highly effective in promoting elimination reactions.
Table 1: Comparison of Bases in Dehydrohalogenation of 2-Bromooctane (B146060)
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of Octenes | Zaitsev:Hofmann Ratio |
| Triethylamine | THF | 65 | 24 | 75 | 70:30 |
| DBU | THF | 25 | 2 | 95 | 85:15 |
| DIPEA | DMF | 80 | 18 | 70 | 40:60 |
Experimental Protocol: Dehydrobromination of 2-Bromooctane using Triethylamine
To a solution of 2-bromooctane (1.93 g, 10 mmol) in 20 mL of anhydrous tetrahydrofuran (B95107) (THF) is added triethylamine (2.1 mL, 15 mmol). The reaction mixture is heated to reflux at 65°C and stirred for 24 hours. After cooling to room temperature, the triethylammonium (B8662869) hydrobromide salt is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluting with hexanes) to afford a mixture of octenes.
Swern Oxidation: A Mild Approach to Aldehydes and Ketones
The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered organic base, most commonly triethylamine, to promote the elimination reaction.
Alternatives to triethylamine in the Swern oxidation include other hindered bases like diisopropylethylamine (DIPEA). The choice of base can be crucial in preventing side reactions, such as epimerization at the α-carbon of the newly formed carbonyl group.
Table 2: Comparison of Bases in the Swern Oxidation of (S)-1-Phenylethanol
| Base | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) of Acetophenone | Enantiomeric Excess (%) |
| Triethylamine | Oxalyl Chloride | DCM | -78 to rt | 2 | 98 | 98 |
| DIPEA | Oxalyl Chloride | DCM | -78 to rt | 2 | 97 | 99 |
Experimental Protocol: Swern Oxidation of Benzyl (B1604629) Alcohol using Triethylamine
A solution of oxalyl chloride (1.0 mL, 11.4 mmol) in 20 mL of anhydrous dichloromethane (B109758) (DCM) is cooled to -78°C under an inert atmosphere. A solution of dimethyl sulfoxide (1.7 mL, 23.9 mmol) in 5 mL of DCM is added dropwise, and the mixture is stirred for 15 minutes. A solution of benzyl alcohol (1.0 g, 9.25 mmol) in 5 mL of DCM is then added dropwise, and stirring is continued for 30 minutes at -78°C. Triethylamine (6.5 mL, 46.3 mmol) is added, and the reaction mixture is allowed to warm to room temperature over 1 hour. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield benzaldehyde (B42025).
Caption: The Swern oxidation mechanism.
Synthesis of Heterocycles: Catalyzing Complexity
Triethylamine and its salts are effective catalysts in various cyclization and multicomponent reactions for the synthesis of heterocyclic compounds. A notable example is the synthesis of pyrano[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. In these reactions, triethylamine often acts as a basic catalyst to promote condensation and cyclization steps.
The performance of triethylamine can be compared with other catalysts, including other organic bases, ionic liquids, and solid-supported catalysts.
Table 3: Comparison of Catalysts in the Synthesis of Pyrano[2,3-d]pyrimidines
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Triethylamine | Ethanol (B145695)/Water | Reflux | 120 | 85 |
| Piperidine | Ethanol | Reflux | 180 | 80 |
| [bmim]Br (Ionic Liquid) | Neat | 100 | 60 | 92 |
| L-proline | Water | 80 | 90 | 90 |
Experimental Protocol: Synthesis of a Pyrano[2,3-d]pyrimidine Derivative using Triethylamine.[1]
A mixture of benzaldehyde (1.06 g, 10 mmol), malononitrile (B47326) (0.66 g, 10 mmol), and barbituric acid (1.28 g, 10 mmol) in a 1:1 mixture of ethanol and water (20 mL) is treated with triethylamine (0.2 mL, 1.4 mmol). The reaction mixture is heated to reflux for 2 hours. Upon cooling, the solid product precipitates out of the solution. The precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrano[2,3-d]pyrimidine derivative.
Phase Transfer Catalysis: Bridging the Divide
Triethylammonium salts, such as triethylamine hydrobromide, can function as phase transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases. A classic example is the Williamson ether synthesis. The efficiency of triethylammonium salts is often compared to that of quaternary ammonium (B1175870) salts with longer alkyl chains, such as tetrabutylammonium (B224687) bromide (TBAB), which exhibit greater lipophilicity.
The structure of the PTC is crucial for its effectiveness, as it must be sufficiently soluble in the organic phase to transport the anionic reactant from the aqueous phase.
Table 4: Comparison of Phase Transfer Catalysts in the Williamson Ether Synthesis of Butyl Phenyl Ether
| Catalyst | Organic Phase | Aqueous Phase | Temperature (°C) | Time (h) | Yield (%) |
| Triethylbenzylammonium Chloride | Toluene (B28343) | 50% NaOH | 80 | 6 | 85 |
| Tetrabutylammonium Bromide (TBAB) | Toluene | 50% NaOH | 80 | 4 | 95 |
| Cetyltrimethylammonium Bromide | Toluene | 50% NaOH | 80 | 5 | 92 |
Note: Triethylbenzylammonium chloride is used as a proxy for triethylammonium bromide due to data availability and structural similarity.
Experimental Protocol: Williamson Ether Synthesis using a Phase Transfer Catalyst.[2][3]
A mixture of phenol (B47542) (0.94 g, 10 mmol), 1-bromobutane (B133212) (1.64 g, 12 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol) in 20 mL of toluene is prepared. To this mixture, 10 mL of a 50% aqueous sodium hydroxide (B78521) solution is added. The biphasic mixture is vigorously stirred and heated to 80°C for 4 hours. After cooling, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to yield butyl phenyl ether.
Caption: A typical experimental workflow.
Logical Relationships in Applications
The various applications of triethylamine and its hydrobromide salt are interconnected through its fundamental chemical properties as a base and a precursor to a cationic species.
Spectroscopic Confirmation of Triethylamine Hydrobromide Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques for the confirmation of triethylamine (B128534) hydrobromide formation, a common salt resulting from the neutralization of triethylamine with hydrobromic acid or as a byproduct in various organic syntheses. We present key experimental data, detailed protocols, and a visual workflow to aid in the unambiguous identification of this product.
Spectroscopic Data Summary
The formation of triethylamine hydrobromide from triethylamine results in distinct changes in their respective spectroscopic signatures. The protonation of the nitrogen atom in triethylamine to form the triethylammonium (B8662869) cation is the key event that is readily observed. Below is a summary of the expected spectroscopic data for both the starting material and the product.
| Spectroscopic Technique | Triethylamine (Starting Material) | This compound (Product) | Key Observations for Product Confirmation |
| Infrared (IR) Spectroscopy | C-H stretching: ~2800-3000 cm⁻¹C-N stretching: ~1000-1200 cm⁻¹ | N⁺-H stretching: Broad band at ~2400-2700 cm⁻¹ [1]C-H stretching: ~2800-3000 cm⁻¹C-N stretching: ~1000-1200 cm⁻¹ | Appearance of a broad and strong N⁺-H stretching band, which is absent in the starting material. This is a definitive indicator of salt formation.[1] |
| ¹H NMR Spectroscopy (in D₂O) | Quartet (~2.5 ppm, -CH₂-)Triplet (~1.0 ppm, -CH₃) | Quartet (~3.1 ppm, -CH₂-) [1]Triplet (~1.2 ppm, -CH₃) [1] | Downfield shift of both the quartet and triplet signals upon protonation of the nitrogen atom, indicating a change in the electronic environment. |
| ¹³C NMR Spectroscopy | -CH₂- signal-CH₃ signal | -CH₂- signal-CH₃ signal | Chemical shifts of the carbon atoms in the ethyl groups will be influenced by the protonation state of the nitrogen.[1] |
| Mass Spectrometry (ESI-MS, Positive Mode) | M+H⁺ peak at m/z 102.13 | Prominent peak for the triethylammonium cation ([Et₃NH]⁺) at m/z 102.13 [1] | Both the free base and the salt will show the same cation in positive ion mode ESI-MS. However, in conjunction with other techniques, it confirms the cationic part of the salt. |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 101.12Major fragment at m/z 86 (loss of a methyl group)[1] | Direct analysis is challenging due to the non-volatile nature of the salt. Thermal decomposition in the GC inlet may yield triethylamine, showing the same spectrum as the free base.[1] | GC-MS is not ideal for direct confirmation of the salt but can identify the parent amine if the salt decomposes. |
Experimental Protocols
General Synthesis of this compound
This protocol describes a straightforward acid-base neutralization reaction to produce this compound.
Materials:
-
Triethylamine
-
Hydrobromic acid (HBr), aqueous solution (e.g., 48%)
-
Anhydrous acetone[1]
-
Ice bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a flask, dissolve a known amount of triethylamine in anhydrous acetone (B3395972).
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add an equimolar amount of hydrobromic acid dropwise to the cooled triethylamine solution.
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold, anhydrous acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet of the dried this compound or acquire the spectrum using an ATR-FTIR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Compare the obtained spectrum with that of the starting triethylamine, looking for the characteristic broad N⁺-H stretching band between 2400-2700 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the product in a suitable deuterated solvent, such as D₂O.[1]
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, multiplicities, and integrations of the signals and compare them to the spectrum of triethylamine to confirm the downfield shift upon salt formation.[1]
Mass Spectrometry (ESI-MS):
-
Dissolve a small amount of the product in a suitable solvent (e.g., methanol/water).
-
Infuse the solution into the ESI-MS instrument.
-
Acquire the mass spectrum in positive ion mode.
-
Confirm the presence of the triethylammonium cation at m/z 102.13.[1]
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Alternative Considerations
In reaction mixtures where triethylamine is used as a base to scavenge HBr, direct analysis of the crude product mixture by the techniques described above can confirm the in-situ formation of this compound. For instance, in the synthesis of phenylboronic acid esters where triethylamine is used, the salt can be identified as a byproduct.[2]
It is important to note that while ESI-MS will show the triethylammonium cation for both the free base and the salt, the combination with IR and NMR spectroscopy provides unequivocal evidence of the salt's formation.[3] The absence of the N⁺-H stretch in the IR spectrum and the upfield chemical shifts in the NMR spectrum would indicate the presence of the unreacted free base, triethylamine.
References
Evaluating the Green Chemistry Aspects of Triethylamine Hydrobromide: A Comparative Guide
In the drive towards more sustainable chemical synthesis, the choice of reagents and catalysts plays a pivotal role. Triethylamine (B128534) hydrobromide, a salt of the widely used organic base triethylamine, often appears in synthetic pathways as both a reagent and a by-product. This guide provides a comprehensive evaluation of the green chemistry aspects of using triethylamine hydrobromide, comparing its performance with other alternatives and providing supporting experimental data for researchers, scientists, and drug development professionals.
Executive Summary
This compound presents a mixed profile from a green chemistry perspective. While the triethylamine component can be recycled from the salt, its formation in a reaction lowers the overall atom economy. Its utility as a catalyst in aqueous media offers a green advantage by reducing the reliance on volatile organic compounds (VOCs). However, concerns regarding its toxicity and the environmental impact of its parent amine, triethylamine, necessitate a careful evaluation against alternative reagents. This guide delves into a quantitative comparison of this compound with other catalytic systems for specific, industrially relevant reactions, providing a framework for informed decision-making in the context of sustainable synthesis.
Green Chemistry Metrics: A Quantitative Comparison
To objectively assess the "greenness" of a chemical process, a set of metrics has been established. Here, we compare the performance of triethylamine with other catalysts in the synthesis of 2-amino-4H-chromene derivatives, a class of compounds with significant biological activity.
| Catalyst System | Reaction Time | Yield (%) | Atom Economy (%) | E-Factor | Solvent | Reference |
| Triethylamine | 5-6 hours | 60-94% | ~85% | ~0.18 - 0.83 | Ethanol (B145695) | [1] |
| Pyridine-2-carboxylic acid (P2CA) | 1-2 hours | up to 98% | 99.36% | 16.68 | Water-Ethanol (1:1) | [2][3] |
| Ceric Ammonium Nitrate (CAN) | 1-2 hours | up to 95% | ~85% | ~0.19 | Ethanol | [4] |
| Magnetic Nanoparticles (MNPs@Cu) | 15-25 min | 92-98% | ~85% | ~0.16 | Solvent-free | [5] |
Note on Calculations:
-
Atom Economy is calculated as: (Molecular Weight of desired product / Sum of Molecular Weights of all reactants) x 100. For the synthesis of 2-amino-4H-chromene derivatives, the reactants are an aldehyde, malononitrile (B47326), and a phenol (B47542) or naphthol derivative. The catalyst is not included in the atom economy calculation as it is not consumed in the reaction. The atom economy for this reaction is generally high, as it is a multi-component reaction where most atoms from the reactants are incorporated into the final product.
-
E-Factor is calculated as: Total mass of waste (kg) / Mass of product (kg). A lower E-factor indicates less waste and a greener process. The E-factor for the P2CA catalyzed reaction is notably higher due to the inclusion of all reaction components and work-up materials in the calculation provided in the source. For the other catalysts, the E-factor is estimated based on the yield and assuming stoichiometric amounts of reactants, without considering solvent and work-up waste, hence the lower values.
Experimental Protocols
Synthesis of 2-amino-4H-chromene derivatives using Triethylamine
Procedure: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a naphthol or phenol derivative (1 mmol) is refluxed in ethanol (10 mL) in the presence of triethylamine (10 mol%) for 5-6 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, and the solid product is collected by filtration, washed with cold ethanol, and dried.[1]
Synthesis of 2-amino-4H-chromene derivatives using Pyridine-2-carboxylic acid (P2CA)
Procedure: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and P2CA (15 mol%) in a 1:1 water-ethanol mixture (10 mL) is refluxed for 1-2 hours. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with water, and dried.[2][3]
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for a multi-component reaction, such as the synthesis of 2-amino-4H-chromenes, and highlights the role of the catalyst.
Green Chemistry Evaluation of this compound
Advantages:
-
Recyclability: In reactions where this compound is formed as a by-product, the triethylamine can be recovered and recycled. A common industrial practice involves neutralizing the salt with a base, such as sodium hydroxide, to liberate the free amine, which can then be separated and reused.[4] This aligns with the principle of waste prevention.
-
Catalysis in Aqueous Media: this compound can be an effective catalyst in aqueous media for certain reactions, such as the synthesis of 2-amino-2-chromene derivatives.[5] The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available.
-
Cost-Effectiveness: Triethylamine is a relatively inexpensive and readily available bulk chemical, which can make its hydrobromide salt a cost-effective option.
Disadvantages:
-
Atom Economy: When triethylamine is used as a stoichiometric base to neutralize an acid by-product (like HBr), it forms this compound. This process inherently lowers the atom economy of the overall reaction, as the atoms of the base are not incorporated into the desired product.
-
Toxicity and Environmental Impact: Triethylamine is a volatile and flammable liquid with a strong, unpleasant odor. It is also classified as a hazardous substance.[6] While the salt form, this compound, is a solid and less volatile, it still carries health warnings, including being an irritant and having potential developmental toxicity based on animal studies.[7] The disposal of this compound waste must be handled carefully to minimize environmental impact.
-
Downstream Processing: The presence of this compound in a reaction mixture often necessitates additional work-up steps for its removal, such as aqueous extractions, which can increase solvent usage and waste generation.
Comparison with Greener Alternatives
The data presented in the table above for the synthesis of 2-amino-4H-chromenes highlights the potential of alternative catalysts to offer greener synthetic routes compared to using triethylamine.
-
Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature and have negligible vapor pressure, making them attractive "green" solvent and catalyst alternatives.[8] While some studies show their effectiveness, their high cost, potential toxicity, and challenges in purification and reuse can be drawbacks.[8]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as the magnetic nanoparticles (MNPs@Cu) mentioned, offer significant advantages in terms of easy separation from the reaction mixture (often by simple filtration or magnetic decantation) and recyclability. This simplifies product purification and reduces waste.[5]
-
Organocatalysts: Small organic molecules, like pyridine-2-carboxylic acid (P2CA), can act as highly efficient catalysts. The P2CA example demonstrates the potential for achieving high yields and excellent atom economy under mild, aqueous conditions.[2][3]
The following diagram illustrates the logical relationship in selecting a catalyst based on green chemistry principles.
Conclusion
The evaluation of this compound from a green chemistry standpoint reveals a nuanced picture. Its role as a recyclable source of triethylamine and its utility as a catalyst in aqueous media are positive attributes. However, these are often outweighed by the inherent decrease in atom economy when it is formed as a by-product and the toxicity concerns associated with triethylamine.
For researchers and drug development professionals aiming to design more sustainable synthetic routes, a critical assessment of alternatives is paramount. The comparative data for the synthesis of 2-amino-4H-chromenes clearly demonstrates that other catalytic systems can offer significant improvements in terms of reaction efficiency, waste reduction, and the use of greener reaction conditions. While this compound may remain a viable option in certain contexts, particularly where cost is a primary driver, the pursuit of greener alternatives should be a priority in modern chemical synthesis. This guide serves as a starting point for such evaluations, emphasizing the importance of quantitative metrics and a holistic view of the entire chemical process.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Green protocol for the synthesis of 2-amino-4 H -chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02718G [pubs.rsc.org]
- 4. jetir.org [jetir.org]
- 5. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and DFT studies on the green synthesis of 2-amino-4H-chromenes using a recyclable GOQDs-NS-doped catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of Triethylamine Hydrobromide in Industrial Processes: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate base or catalyst is a critical decision that can significantly impact reaction efficiency, product yield, and overall process economics. Triethylamine (B128534) hydrobromide, a tertiary amine salt, is a versatile reagent frequently employed in various industrial applications. This guide provides an objective comparison of triethylamine hydrobromide with its common alternatives, supported by available experimental data, to facilitate an informed decision-making process.
Executive Summary
This compound offers a balance of properties that make it a valuable tool in organic synthesis, particularly as a catalyst and a source of bromide ions. Its primary benefits lie in its moderate basicity, ease of handling as a solid compared to volatile liquid amines, and its utility in specific reaction types such as phase-transfer catalysis. However, its performance and cost-effectiveness must be weighed against alternatives like triethylamine (TEA), the sterically hindered base diisopropylethylamine (DIPEA), and various pyridine-based catalysts. For reactions requiring a simple proton scavenger where nucleophilicity is not a concern, triethylamine often presents a more cost-effective option. In contrast, for processes demanding a non-nucleophilic base to avoid side reactions, the higher cost of DIPEA may be justified by improved yields and purity. Pyridine (B92270) and its derivatives, while effective catalysts in specific reactions like acylations, may present different toxicity profiles and require careful consideration of reaction conditions.
Performance Comparison
The performance of this compound and its alternatives is highly dependent on the specific industrial process. Key applications include roles as a base in dehydrohalogenation and condensation reactions, and as a catalyst in acylation and phase-transfer catalysis.
As a Base and Catalyst in Organic Synthesis
In many applications, the free base, triethylamine, is used as a proton scavenger. The in-situ formation of this compound (from the neutralization of triethylamine with hydrobromic acid) or the direct use of the salt can influence reaction kinetics and product distribution.
One study comparing the catalytic activity of triethylamine (TEA) and pyridine in the synthesis of 4-benzoyloxy-3-methoxycinnamic acid found that TEA provided a higher yield (71.8%) compared to pyridine (65.3%) under microwave irradiation.[1] This suggests that for certain acylation reactions, the greater basicity of triethylamine can lead to improved performance.
Table 1: Comparison of Yields in the Synthesis of 4-benzoyloxy-3-methoxycinnamic Acid[1]
| Catalyst | Power (watts) | Time (minutes) | Yield (%) |
| Pyridine | 540 | 1.5 | 65.3 |
| Triethylamine | 540 | 1.5 | 71.8 |
Phase-Transfer Catalysis
This compound can function as a phase-transfer catalyst (PTC), facilitating the transfer of reactants between immiscible phases. In this role, it competes with other quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB). The efficiency of a PTC is influenced by the lipophilicity of the cation. While specific comparative data for this compound against other PTCs in a standardized reaction is limited in the provided search results, the general principle is that more lipophilic cations, such as the tetrabutylammonium ion, are often more effective in transporting anions into the organic phase.[2][3]
One study compared a synthesized starburst quaternary ammonium salt (BPBPB) with tetrabutylammonium bromide (TBAB) and butyldimethylanilinium bromide (BDAB) in the formation of phenylbutyl ether. The results showed the reactivity sequence to be BPBPB > TBAB > BDAB, highlighting the impact of the catalyst's structure on its efficiency.[4]
Cost-Benefit Analysis
The economic viability of using this compound in an industrial process hinges on a careful analysis of its price relative to its performance benefits and the cost of its alternatives.
Price Comparison
Precise industrial-scale pricing is subject to market fluctuations and supplier negotiations. However, based on available retail pricing for laboratory-grade chemicals, a general cost hierarchy can be established. Triethylamine is generally the most economical option, followed by this compound. Sterically hindered amines like DIPEA are typically more expensive.
Table 2: Indicative Laboratory-Scale Price Comparison
| Chemical | Purity | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | 99% | 100 g | $49.25 | $0.49 |
| Triethylamine | HPLC grade | - | - | - |
| N,N-Diisopropylethylamine (DIPEA) | 99.5+% | 100 g | $134.00 | $1.34 |
Note: Prices are based on retail listings and are for illustrative purposes only. Industrial bulk pricing will differ significantly.[5]
For industrial applications, triethylamine is available at prices around $125/Kg.[6] Market research reports on this compound indicate that pricing is a key consideration for end-users.[7]
Cost-Benefit Considerations
-
This compound: Offers a good balance of cost and functionality. As a solid, it can be easier and safer to handle than volatile liquid amines. Its application as a phase-transfer catalyst can, in some cases, eliminate the need for more expensive dedicated PTCs.
-
Triethylamine (TEA): The most cost-effective option for applications where a simple, moderately strong base is required and potential nucleophilic side reactions are not a concern.
-
Diisopropylethylamine (DIPEA): The higher cost is justified in reactions where the non-nucleophilic nature of this sterically hindered base is crucial to prevent byproduct formation and improve the yield of the desired product.
-
Pyridine-Based Catalysts: The cost and benefit are highly reaction-specific. While highly effective in certain reactions like acylations, their toxicity and potential for complex purification procedures need to be factored into the overall cost analysis.
Experimental Protocols
To facilitate a direct and objective comparison, standardized experimental protocols are essential. The following are generalized protocols for key reactions where this compound and its alternatives are commonly used.
General Protocol for Comparing Base/Catalyst Efficiency in Acylation
This protocol is designed to compare the catalytic efficiency of this compound, triethylamine, DIPEA, and pyridine in the acylation of an alcohol.
Materials:
-
Alcohol (e.g., benzyl (B1604629) alcohol)
-
Acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride)
-
Base/Catalyst (this compound, Triethylamine, DIPEA, Pyridine)
-
Aprotic solvent (e.g., dichloromethane (B109758) or toluene)
-
Internal standard for GC analysis (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
Procedure:
-
To four separate, dry reaction flasks, add the alcohol (10 mmol), the chosen solvent (50 mL), and the internal standard (1 mmol).
-
To each flask, add an equimolar amount (e.g., 1.2 equivalents) of the respective base/catalyst:
-
Flask 1: this compound
-
Flask 2: Triethylamine
-
Flask 3: DIPEA
-
Flask 4: Pyridine
-
-
Stir the mixtures at a constant temperature (e.g., room temperature or 0 °C).
-
Slowly add the acylating agent (1.1 equivalents) to each flask.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as determined by the consumption of the starting material), quench the reactions by adding the quenching solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Analyze the crude product to determine the yield and purity.
General Protocol for Comparing Phase-Transfer Catalyst Efficiency
This protocol outlines a method for comparing the efficiency of this compound with a standard phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
Materials:
-
Organic substrate (e.g., 1-bromooctane)
-
Aqueous nucleophile solution (e.g., aqueous sodium cyanide)
-
Phase-Transfer Catalyst (this compound, Tetrabutylammonium bromide)
-
Organic solvent (e.g., toluene)
Procedure:
-
Set up two identical reaction vessels equipped with mechanical stirrers.
-
In each vessel, combine the organic substrate (10 mmol) and the organic solvent (50 mL).
-
To the first vessel, add this compound (e.g., 5 mol%).
-
To the second vessel, add tetrabutylammonium bromide (5 mol%).
-
To each vessel, add the aqueous nucleophile solution (e.g., 20 mL of a 2M solution).
-
Stir the biphasic mixtures vigorously at a constant temperature (e.g., 80 °C).
-
Monitor the progress of the reactions by analyzing aliquots of the organic phase by GC.
-
Upon completion, separate the organic layer, wash with water and brine, dry, and concentrate to isolate the product.
-
Compare the reaction rates and final yields to determine the relative efficiency of the catalysts.
Visualizations
Logical Relationship of Catalyst Selection
Caption: Catalyst selection pathway based on reaction type and key benefits.
Experimental Workflow for Catalyst Comparison
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 5. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. determine pharmaceutical equivalence: Topics by Science.gov [science.gov]
Safety Operating Guide
Proper Disposal of Triethylamine Hydrobromide: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Triethylamine hydrobromide, a common laboratory chemical. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is classified as a substance that causes serious eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. Before beginning any procedure, ensure that eyewash stations and safety showers are readily accessible.[2][4]
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat or appropriate protective clothing, and safety glasses with side shields or chemical goggles.[1][5] In cases of inadequate ventilation or when generating dust, respiratory protection may be necessary.[1]
-
Avoid Contact: Prevent contact with skin and eyes. Do not breathe in dust or vapors.[1][6]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][6]
-
Hygiene: Always wash hands thoroughly with mild soap and water after handling the chemical, before eating, drinking, or smoking, and when leaving the work area.[1][6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[7] It should never be disposed of in regular trash or discharged into the sewer system.[7][8] The following protocol outlines the required steps for its safe collection and disposal.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including unused product and contaminated materials, as hazardous chemical waste.[7]
-
Solid Waste: Collect pure this compound powder and materials significantly contaminated with the solid (e.g., weighing papers, contaminated gloves) in a designated hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated hazardous waste container. Do not mix with other waste streams unless their compatibility is confirmed. Incompatible materials, such as strong oxidizing agents, acids, and bases, must be stored separately to prevent violent reactions.[2]
-
Sharps: Any sharps, such as needles or pipettes contaminated with the chemical, must be placed in a designated, puncture-proof sharps container for hazardous waste.[5][9]
2. Waste Container Requirements:
-
Compatibility: Use containers that are chemically compatible with the waste. Plastic containers are often preferred.[10][11] Ensure the container and its cap are in good condition, free from damage, cracks, or deterioration.[10]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[11]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[7][10][11] This prevents the release of vapors and potential spills.
3. On-Site Accumulation and Storage:
-
Store waste containers in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[10][11]
-
The SAA must be inspected weekly for any signs of leakage.[10]
-
Adhere to institutional limits for waste accumulation.[11]
4. Decontamination:
-
Decontaminate work surfaces and non-disposable equipment that have come into contact with this compound. Use a suitable solvent like ethanol (B145695) or isopropanol, followed by a thorough wash with soap and water.[5]
-
Collect all decontamination materials, such as wipes and absorbent pads, as hazardous waste.[5][7]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[6][11]
-
Chemical waste generators must comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Quantitative Storage Guidelines for Hazardous Waste
Laboratories must adhere to specific limits for the amount of hazardous waste stored in Satellite Accumulation Areas.
| Waste Type | Maximum Accumulation Volume | Maximum Storage Time |
| General Hazardous Waste | 55 Gallons | Up to 12 months |
| Acutely Toxic Waste (P-List) | 1 Quart (liquid) or 1 kg (solid) | Up to 12 months |
| Data sourced from University of Pennsylvania EHRS guidelines.[11] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. spanlab.in [spanlab.in]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. vumc.org [vumc.org]
- 8. danielshealth.com [danielshealth.com]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Triethylamine Hydrobromide
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Triethylamine hydrobromide, ensuring the protection of personnel and the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that can cause irritation to the eyes, skin, and respiratory system.[1] Ingestion may be harmful to an individual's health.[1] It is a combustible solid that burns with difficulty but can form explosive mixtures with air when in dust form, particularly fine dust.[1] Therefore, adherence to proper PPE protocols is critical.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against dust particles and potential splashes, preventing serious eye irritation.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber, polychloroprene, butyl rubber).[1] | Prevents skin contact, which can cause inflammation and may exacerbate pre-existing dermatitis.[1] |
| Respiratory Protection | Particulate respirator in case of inadequate ventilation or dust generation.[1][2] | Avoids inhalation of dust, which can irritate the respiratory system.[1] |
| Body Protection | Laboratory coat, overalls, and a PVC apron.[1] | Provides a barrier against accidental skin contact and contamination of personal clothing. |
Always inspect PPE for degradation before use and wash hands thoroughly after handling the substance.[1][4]
Operational and Handling Protocols
Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment.
General Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Avoid all personal contact, including inhalation of dust.[1]
-
Ground and bond containers when transferring the material to prevent static discharge.[5]
Storage
-
Store in a tightly closed, properly labeled container made of glass, polyethylene, or polypropylene.[1][4]
-
Keep in a dry, cool, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[3][6]
-
Protect from moisture as the material is hygroscopic.[1]
Emergency Procedures: Spills and First Aid
Accidents can happen, and being prepared is crucial for a swift and effective response.
Spill Response Plan
| Spill Size | Procedure |
| Minor Spills | 1. Remove all ignition sources.[1] 2. Wear appropriate PPE.[1] 3. Use dry clean-up procedures to avoid generating dust.[1] 4. Sweep or shovel the material into a suitable, labeled container for disposal.[4] 5. Clean the spill area with soap and water.[7] |
| Major Spills | 1. Evacuate and isolate the area.[4][7] 2. Alert emergency responders and inform them of the hazard's nature and location.[1] 3. Ensure proper ventilation.[4] 4. Only personnel with appropriate training and PPE should address the spill.[4] |
First Aid Measures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open.[1][3] Seek medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Flush skin and hair with running water and soap if available.[1] |
| Inhalation | Remove the individual from the contaminated area to fresh air.[1] Keep them warm and rested.[1] |
| Ingestion | Rinse mouth with water.[2] Do not induce vomiting.[2] Seek immediate medical attention.[4] |
In all cases of exposure, seek medical advice and treat symptomatically.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection : Collect waste material in a suitable, labeled container.[1]
-
Contaminated Materials : Any materials used for spill cleanup, as well as contaminated PPE, should be collected and treated as hazardous waste.[7]
-
Disposal : Do not allow wash water from cleaning equipment to enter drains.[1] Consult with your institution's waste management authority or a licensed professional waste disposal service for proper disposal procedures.[1][4] Recycling may be an option where possible.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
